Product packaging for Propyl-m-tolylurea(Cat. No.:CAS No. 642463-12-5)

Propyl-m-tolylurea

Cat. No.: B15179634
CAS No.: 642463-12-5
M. Wt: 192.26 g/mol
InChI Key: FCWZAXIWMURHLU-UHFFFAOYSA-N
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Description

Propyl-m-tolylurea is an unsymmetrical urea derivative of significant interest in medicinal chemistry and pharmaceutical research. The urea pharmacophore is a privileged structure in drug design, known for its ability to form stable hydrogen bonds with biological targets, which is crucial for enzyme inhibition and receptor modulation . Urea derivatives similar to this compound are frequently investigated as key scaffolds in the development of enzyme inhibitors . For instance, structurally related aryl-urea compounds have demonstrated potent activity as α-glucosidase inhibitors for diabetes research and have shown promising growth inhibition against challenging pathogens like Acinetobacter baumannii . The specific combination of a propyl chain with an m-tolyl (3-methylphenyl) group in this molecule allows researchers to study the effects of balanced lipophilicity and steric factors on bioavailability and target binding. This compound serves as a valuable building block for the synthesis of more complex molecules and is a candidate for high-throughput screening in drug discovery campaigns aimed at kinases, metabolic enzymes, and other therapeutic targets . Modern synthetic approaches, such as those utilizing hypervalent iodine reagents, enable the efficient and metal-free preparation of such unsymmetrical ureas, facilitating access for the research community . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B15179634 Propyl-m-tolylurea CAS No. 642463-12-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

642463-12-5

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(3-methylphenyl)-1-propylurea

InChI

InChI=1S/C11H16N2O/c1-3-7-13(11(12)14)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,14)

InChI Key

FCWZAXIWMURHLU-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC(=C1)C)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Propyl-m-tolylurea is not a widely studied compound, and as such, there is a lack of direct scientific literature detailing its specific mechanism of action. This guide, therefore, presents a hypothetical mechanism of action based on the known biological activities of structurally related compounds, namely N-aryl-N'-alkylureas and thiourea derivatives like propylthiouracil (PTU). The experimental data and protocols provided are derived from studies on these related compounds and are intended to be illustrative of the methodologies that would be employed to investigate this compound.

Introduction

This compound is a small molecule belonging to the class of N,N'-disubstituted ureas. The urea functional group is a key feature in numerous bioactive compounds due to its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1] Arylurea derivatives, in particular, have been a significant focus in drug discovery, leading to the development of various therapeutic agents, including kinase inhibitors for cancer therapy.[2][3] Given the structural similarities to compounds with known antithyroid activity, a potential mechanism for this compound could involve the modulation of thyroid hormone synthesis.

Hypothetical Structure:

The chemical structure of this compound is presumed to consist of a urea core substituted with a propyl group on one nitrogen and a meta-tolyl group on the other.

Postulated Core Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Drawing parallels with the well-established mechanism of the thiourea antithyroid drug propylthiouracil (PTU), a primary hypothetical mechanism of action for this compound is the inhibition of key enzymes involved in the synthesis of thyroid hormones. This process primarily occurs in the thyroid gland and involves thyroid peroxidase (TPO) and 5'-deiodinase.

2.1. Inhibition of Thyroid Peroxidase (TPO)

Thyroid peroxidase is a crucial enzyme that catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). Inhibition of TPO would lead to a decrease in the production of thyroid hormones. The urea moiety of this compound could potentially interact with the active site of TPO, preventing its normal function.

2.2. Inhibition of 5'-Deiodinase

The peripheral conversion of the prohormone T4 to the more biologically active T3 is catalyzed by the enzyme 5'-deiodinase. Propylthiouracil is known to inhibit this enzyme. It is plausible that this compound could also exhibit inhibitory activity against 5'-deiodinase, thereby reducing the levels of active T3 in peripheral tissues.

Signaling Pathway

The proposed mechanism of action of this compound would primarily impact the thyroid hormone synthesis pathway. A simplified diagram of this pathway and the potential points of inhibition by this compound is presented below.

Thyroid_Hormone_Synthesis_Pathway cluster_thyroid Thyroid Follicular Cell cluster_peripheral Peripheral Tissues Iodide Iodide TPO TPO Iodide->TPO Oxidation Thyroid Follicular Cell Thyroid Follicular Cell Thyroglobulin (TG) Thyroglobulin (TG) T4 Thyroxine (T4) TPO->T4 T3 Triiodothyronine (T3) TPO->T3 TG TG TPO->TG Iodination MIT Monoiodotyrosine (MIT) MIT->TPO Coupling DIT Diiodotyrosine (DIT) DIT->TPO Coupling T4_peripheral T4 T4->T4_peripheral T3_peripheral T3 T3->T3_peripheral Propyl-m-tolylurea_TPO Propyl-m-tolylurea_TPO->TPO Inhibition 5_Deiodinase 5'-Deiodinase 5_Deiodinase->T3_peripheral Conversion Peripheral Tissues Peripheral Tissues Propyl-m-tolylurea_Deiodinase Propyl-m-tolylurea_Deiodinase->5_Deiodinase Inhibition TG->MIT TG->DIT T4_peripheral->5_Deiodinase

Caption: Hypothetical inhibition of thyroid hormone synthesis by this compound.

Quantitative Data (Illustrative)

As no direct experimental data for this compound is available, the following tables summarize typical quantitative data that would be determined to characterize its activity, using propylthiouracil (PTU) as an example.

Table 1: In Vitro Enzyme Inhibition Data (Example: Propylthiouracil)

Enzyme TargetAssay TypeIC50 (µM)Reference
Thyroid Peroxidase (TPO)Guaiacol Oxidation Assay9.7[4]
Thyroid Peroxidase (TPO)Amplex UltraRed Assay2.4[4]
Type 1 5'-DeiodinaseRadiometric Assay5.2Fardella et al., 2007

Table 2: Pharmacokinetic Parameters (Example: Propylthiouracil in Rats)

ParameterValueUnitReference
Bioavailability50-80%DrugBank
Protein Binding60-80%DrugBank
Volume of Distribution0.4L/kg[5]
Elimination Half-life1-2hoursDrugBank
Clearance0.22L/hr/kgDrugBank

Experimental Protocols

Detailed methodologies are crucial for the investigation of a novel compound. The following are representative experimental protocols that could be adapted to study the mechanism of action of this compound.

5.1. Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This assay measures the peroxidase activity of TPO by monitoring the oxidation of guaiacol.

Protocol:

  • Enzyme Preparation: Prepare microsomal fractions containing TPO from porcine or rat thyroid glands.[6]

  • Reaction Mixture: In a 96-well plate, combine the following in order:

    • 50 µL of phosphate buffer (pH 7.4).

    • 40 µL of this compound solution at various concentrations (dissolved in a suitable solvent like DMSO).

    • 50 µL of 33 mM guaiacol solution.

    • 20 µL of the TPO enzyme preparation.

  • Initiation: Start the reaction by adding 50 µL of 0.27 mM hydrogen peroxide (H2O2).[7][8]

  • Measurement: Immediately measure the change in absorbance at 470 nm over time using a microplate reader.[7]

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5.2. 5'-Deiodinase Activity Assay (Non-Radioactive Method)

This assay quantifies the iodide released from the deiodination of a substrate like reverse T3 (rT3).[9]

Protocol:

  • Enzyme Source: Use human liver microsomes or recombinant human deiodinase type 1 (DIO1) enzyme.[5]

  • Reaction Setup: In a 96-well plate, add:

    • The enzyme preparation.

    • This compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., 20.2 µM rT3) and a cofactor (e.g., 80.8 mM DTT).[9]

  • Iodide Measurement (Sandell-Kolthoff Reaction):

    • Stop the enzymatic reaction.

    • Add reagents for the Sandell-Kolthoff reaction, which involves the reduction of yellow cerium(IV) to colorless cerium(III) by arsenious acid, a reaction catalyzed by iodide.

    • Measure the change in absorbance to determine the amount of iodide released.[5][10]

  • Analysis: Calculate the IC50 value for the inhibition of 5'-deiodinase activity.

5.3. Pharmacokinetic Study in a Rodent Model

This protocol outlines a basic pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer a single dose of this compound either orally (gavage) or intravenously (tail vein injection).[11]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[11]

  • Sample Processing: Separate plasma from the blood samples and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the inhibitory potential of a novel compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Compound_Synthesis Synthesis and Purification of This compound TPO_Assay Thyroid Peroxidase (TPO) Inhibition Assay Compound_Synthesis->TPO_Assay Deiodinase_Assay 5'-Deiodinase Inhibition Assay Compound_Synthesis->Deiodinase_Assay IC50_TPO Determine IC50 for TPO TPO_Assay->IC50_TPO IC50_Deiodinase Determine IC50 for Deiodinase Deiodinase_Assay->IC50_Deiodinase PK_Study Pharmacokinetic Study (Rodent Model) IC50_TPO->PK_Study Lead for In Vivo IC50_Deiodinase->PK_Study Lead for In Vivo ADME_Profile Determine ADME Profile PK_Study->ADME_Profile PD_Study Pharmacodynamic Study (Measure Thyroid Hormone Levels) Efficacy_Assessment Assess In Vivo Efficacy PD_Study->Efficacy_Assessment ADME_Profile->PD_Study Inform Dosing Regimen

References

The Biological Landscape of Propyl-m-tolylurea Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical guide on the potential biological activities of Propyl-m-tolylurea derivatives. It is important to note that publicly available scientific literature lacks specific studies focused exclusively on "this compound" and its direct derivatives. Therefore, this guide synthesizes findings from closely related aryl and phenylurea compounds to infer potential activities, mechanisms, and experimental methodologies. The data and pathways described herein should be considered representative of the broader class of urea-containing compounds and may not be directly applicable to this compound itself. Further specific research is required to elucidate its precise biological profile.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their structural versatility allows for modifications that can modulate their pharmacological properties, leading to the development of antimicrobial, anti-proliferative, and anticancer agents. This guide explores the potential biological activities of this compound derivatives by examining the established profiles of structurally similar compounds.

Potential Biological Activities

Based on studies of related phenyl and aryl urea derivatives, this compound and its analogs could potentially exhibit the following biological activities:

  • Anticancer and Anti-proliferative Activity: Many urea derivatives have been investigated for their ability to inhibit the growth of cancer cells. The mechanism often involves the induction of apoptosis (programmed cell death) and the targeting of key cellular components like tubulin or specific signaling pathways.

  • Antimicrobial Activity: Certain urea derivatives have shown efficacy against various bacterial and fungal strains, suggesting potential applications as antimicrobial agents.

Quantitative Biological Data (Representative Examples from Phenylurea Derivatives)

The following tables summarize quantitative data for representative phenylurea derivatives, illustrating the types of biological activities and potencies that have been observed.

Table 1: Anticancer Activity of N-3-haloacylaminophenyl-N'-(alkyl/aryl)urea Analogs

Compound IDN'-SubstituentCell LineIC50 (µM)
16jBromoacetylCEM (leukemia)0.38
Daudi (lymphoma)0.98
MCF-7 (breast cancer)4.07
Bel-7402 (hepatoma)1.96
DU-145 (prostate cancer)2.13
DND-1A (melanoma)1.88
LOVO (colon cancer)2.34
MIA Paca (pancreatic cancer)2.05

Data extracted from a study on N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs, where compound 16j showed potent activity against a panel of human tumor cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of urea derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the extent of apoptosis induced by the test compounds.

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a potential experimental workflow and a generalized signaling pathway that may be relevant to the biological activity of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies s1 Synthesis of This compound Derivatives s2 Structural Confirmation (NMR, MS) s1->s2 b1 In vitro Cytotoxicity (MTT Assay) s2->b1 Test Compounds b2 Antimicrobial Screening s2->b2 Test Compounds b3 Identify Lead Compounds b1->b3 b2->b3 m1 Apoptosis Assay (Flow Cytometry) b3->m1 m2 Signaling Pathway Analysis b3->m2

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

signaling_pathway compound Urea Derivative receptor Cell Surface Receptor (e.g., Growth Factor Receptor) compound->receptor Inhibition? apoptosis Apoptosis compound->apoptosis Induction? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: A simplified representation of a generic MAPK/ERK signaling pathway often implicated in cancer.

In Vitro Evaluation of Propyl-m-tolylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available literature detailing the comprehensive in vitro evaluation of Propyl-m-tolylurea is limited. This guide provides a framework for its potential in vitro assessment based on methodologies applied to structurally related urea derivatives and general principles of drug discovery. The data and protocols presented herein are adapted from studies on analogous compounds and should be considered illustrative.

Introduction

This compound, a substituted urea derivative, belongs to a class of compounds with diverse biological activities. Urea and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties. An in-depth in vitro evaluation is a critical first step in characterizing the biological activity and therapeutic potential of novel compounds like this compound. This document outlines a series of recommended in vitro assays and experimental protocols to elucidate its mechanism of action and pharmacological profile.

Potential In Vitro Biological Activities and Assays

Based on the activities of related urea compounds, the in vitro evaluation of this compound could explore several areas. The following table summarizes potential activities and the corresponding in vitro assays that could be employed.

Biological ActivityIn Vitro AssayDescriptionKey Parameters Measured
Antimicrobial Broth Microdilution AssayDetermines the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Anticancer MTT or CellTiter-Glo® Luminescent Cell Viability AssayAssesses the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines.IC50 (half-maximal inhibitory concentration)
Enzyme Inhibition Specific Enzyme Activity Assays (e.g., Kinase, Protease)Measures the ability of the compound to inhibit the activity of a specific enzyme target.IC50, Ki (inhibition constant)
Anti-biofilm Crystal Violet Biofilm AssayQuantifies the ability of the compound to inhibit biofilm formation or disrupt pre-formed biofilms.MBIC (Minimum Biofilm Inhibitory Concentration), MBEC (Minimum Biofilm Eradication Concentration)
Mechanism of Action Gene Expression Analysis (qPCR), Western Blotting, Signaling Pathway ReportersInvestigates the molecular pathways affected by the compound.Changes in gene and protein expression, pathway activation/inhibition

Experimental Protocols

Synthesis of this compound

The synthesis of this compound would likely follow a standard procedure for the formation of urea derivatives. A common method involves the reaction of an isocyanate with an amine.

Illustrative Synthesis Workflow:

cluster_synthesis Synthesis of this compound start Starting Materials: m-Toluidine Propyl isocyanate reaction Reaction in an inert solvent (e.g., THF, DCM) start->reaction Step 1 workup Aqueous Work-up & Extraction reaction->workup Step 2 purification Purification by Column Chromatography or Recrystallization workup->purification Step 3 product This compound purification->product Step 4

A generalized workflow for the synthesis of this compound.
In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbes only) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in their respective recommended media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium in the cell plates with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Illustrative Experimental Workflow for Anticancer Screening:

cluster_workflow Anticancer Screening Workflow cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with This compound (Serial Dilutions) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

A typical workflow for assessing the in vitro anticancer activity.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, related urea derivatives have been shown to interact with various cellular targets. For example, some urea-based compounds are known to be kinase inhibitors. Therefore, a potential avenue of investigation could be the impact of this compound on key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Hypothetical Signaling Pathway Inhibition:

cluster_pathway Hypothetical Inhibition of a Proliferation Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor This compound inhibitor->raf

A diagram illustrating the hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

The in vitro evaluation of this compound represents a crucial phase in its development as a potential therapeutic agent. The methodologies and frameworks presented in this technical guide, though based on analogous compounds due to a lack of specific data, provide a robust starting point for a comprehensive investigation into its biological activities. A systematic approach, beginning with synthesis and proceeding through a tiered screening cascade, will be essential to fully characterize the pharmacological profile of this compound and determine its potential for further development.

Propyl-m-tolylurea: An Analysis of a Novel Compound and its Class

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific data on the discovery, development, and biological activity of Propyl-m-tolylurea. While this particular molecule is not documented in publicly accessible databases, this in-depth guide will explore the broader class of N-alkyl-N'-aryl ureas to which it belongs. By examining the general synthesis, diverse biological activities, and typical development pathways of these compounds, we can extrapolate a foundational understanding that would be critical for any future investigation of this compound.

Synthesis and General Methodologies

The synthesis of N-alkyl-N'-aryl ureas is a well-established process in medicinal chemistry. A common and straightforward method involves the reaction of an aryl isocyanate with a primary or secondary amine. In the case of this compound, this would involve the reaction of m-tolyl isocyanate with propylamine.

A general synthetic scheme is presented below:

Synthesis reagent1 m-Tolyl Isocyanate product This compound reagent1->product + reagent2 Propylamine reagent2->product caption General synthesis of this compound.

Caption: General synthesis of this compound.

Experimental Protocol: General Synthesis of N-alkyl-N'-aryl Ureas

  • Reaction Setup: To a stirred solution of the desired aryl isocyanate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), the corresponding alkylamine (1.1 equivalents) is added dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-alkyl-N'-aryl urea.

Biological Activities of Substituted Phenylureas

While no specific biological activity has been documented for this compound, the broader class of substituted phenylureas exhibits a wide range of biological effects, making them attractive scaffolds for drug discovery.

Table 1: Reported Biological Activities of Substituted Phenylurea Derivatives

Biological ActivityExample Compounds/DerivativesReference
AntimicrobialSubstituted phenylthioureas[1]
InsecticidalNovel phenylurea derivatives[2]
Cytokinin-like (Plant Growth Regulation)N-phenyl-N′-1,3,4-thiadiazol-2-ylurea[3]
Antineoplastic (Anticancer)N-(2-pyridylsulfenyl)urea derivatives[4]

These diverse activities highlight the potential for discovering novel therapeutic agents within this chemical class through systematic structural modifications.

Hypothetical Drug Discovery and Development Workflow

The development of a new chemical entity like this compound would typically follow a structured workflow from initial screening to potential clinical trials.

DrugDiscoveryWorkflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Synthesis of This compound screening High-Throughput Screening (Target Identification) synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization (ADMET Profiling) hit_to_lead->lead_opt invivo In Vivo Studies (Animal Models) lead_opt->invivo phase1 Phase I (Safety) invivo->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-Scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval caption Generalized drug discovery and development workflow.

Caption: Generalized drug discovery and development workflow.

Experimental Protocol: High-Throughput Screening (HTS)

  • Assay Development: A robust and sensitive biochemical or cell-based assay is developed to measure the activity of compounds against a specific biological target (e.g., an enzyme or receptor).

  • Compound Library Screening: A library of compounds, which could include newly synthesized molecules like this compound, is screened at a single concentration against the target.

  • Hit Identification: Compounds that exhibit activity above a predefined threshold are identified as "hits."

  • Dose-Response Analysis: Hits are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

Potential Signaling Pathways

The mechanism of action for phenylurea derivatives can be diverse. For instance, some act as kinase inhibitors in cancer therapy, while others may modulate receptor activity. If this compound were to be investigated as an anticancer agent, a hypothetical signaling pathway it might inhibit could be a generic receptor tyrosine kinase (RTK) pathway.

SignalingPathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras drug This compound (Hypothetical Inhibitor) drug->rtk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation caption Hypothetical inhibition of an RTK signaling pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

Crystal Structure of Propyl-m-tolylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of established crystallographic databases and the scientific literature did not yield an experimentally determined crystal structure for Propyl-m-tolylurea. This guide will therefore provide a detailed analysis of the closely related and structurally significant compound, 1-cyclohexyl-3-(p-tolyl)urea , for which complete crystallographic data and experimental protocols are available. The methodologies and structural features discussed herein serve as a robust proxy and valuable reference for researchers, scientists, and drug development professionals interested in the crystallographic characteristics of substituted tolylureas.

Introduction to Substituted Ureas

Urea derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and their capacity for forming predictable hydrogen-bonding networks, which are crucial in crystal engineering and drug design. The three-dimensional arrangement of atoms in the crystal lattice of these compounds dictates many of their physicochemical properties, including solubility, stability, and bioavailability. Understanding the crystal structure is therefore paramount for the rational design of new therapeutic agents and functional materials.

This technical guide offers an in-depth look at the synthesis, experimental procedures for crystal structure determination, and detailed crystallographic data for 1-cyclohexyl-3-(p-tolyl)urea.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystallographic analysis of 1-cyclohexyl-3-(p-tolyl)urea.

Synthesis of 1-cyclohexyl-3-(p-tolyl)urea

The synthesis of 1-cyclohexyl-3-(p-tolyl)urea is achieved through the reaction of p-toluidine with cyclohexyl isocyanate in a suitable solvent.

Materials:

  • p-Toluidine

  • Cyclohexyl isocyanate

  • Dichloromethane

  • Ethanol

Procedure:

  • In a 20 mL glass vial, 0.107 g of p-toluidine and 0.125 g of cyclohexyl isocyanate were dissolved in 15 mL of dichloromethane.[1]

  • The vial was sealed and the reaction mixture was heated to 323 K while being continuously stirred for 2 hours.[1]

  • The progress of the reaction was monitored using thin-layer chromatography on silica gel plates.[1]

  • The formation of a white precipitate indicated the product, which was then dried under a vacuum at room temperature.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained via slow evaporation.

Procedure:

  • 0.05 g of the crude product was dissolved in 10 mL of ethanol and stirred for 20 minutes at room temperature.[1]

  • The resulting solution was transferred to a small vial and allowed to stand undisturbed for slow evaporation at room temperature.[1]

  • After one week, colorless, block-shaped single crystals of the target compound were obtained.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Software:

  • Diffractometer: A Bruker diffractometer with MoKα radiation (λ = 0.71073 Å) was used for data collection.

  • Structure Solution: The structure was solved using the SHELXT program.[1]

  • Structure Refinement: The refinement of the crystal structure was carried out using the SHELXL program.[1]

  • Data Visualization: Crystallographic data and graphical representations were generated using the OLEX2 software package.[1]

Data Collection and Refinement:

  • A suitable single crystal was mounted on the diffractometer.

  • Data was collected at a temperature of 293 K.

  • The structure was solved by direct methods and refined by full-matrix least-squares on F².

Data Presentation

The crystallographic data for 1-cyclohexyl-3-(p-tolyl)urea is summarized in the following tables.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC14H20N2O
Formula Weight232.32
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensions
a12.6793(11) Å
b9.0970(7) Å
c11.4964(10) Å
α90°
β98.008(8)°
γ90°
Volume1313.11(19) ų
Z4
Calculated Density1.173 Mg/m³
Absorption Coefficient0.076 mm⁻¹
F(000)504
Data Collection
Crystal Size0.20 x 0.15 x 0.10 mm
Theta range for data collection2.58 to 25.00°
Index ranges-15<=h<=15, -10<=k<=10, -13<=l<=13
Reflections collected8234
Independent reflections2314 [R(int) = 0.0444]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2314 / 0 / 156
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0585, wR2 = 0.1495
R indices (all data)R1 = 0.0781, wR2 = 0.1595
This data was sourced from the publication on the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea.[2]

Structural Analysis

The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea reveals several key features. The cyclohexane ring adopts a stable chair conformation. A noteworthy aspect of the molecular geometry is the significant dihedral angle of 52.02° between the plane of the phenyl ring and the plane of the urea group.[1]

The packing of the molecules in the crystal lattice is primarily governed by intermolecular hydrogen bonds. Specifically, a hydrogen bond is formed between the N1-H1 group and the O1 atom of an adjacent molecule, leading to the formation of chains.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the structural analysis of 1-cyclohexyl-3-(p-tolyl)urea.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis p_toluidine p-Toluidine reaction Reaction in Dichloromethane (323K, 2h) p_toluidine->reaction cyclohexyl_isocyanate Cyclohexyl Isocyanate cyclohexyl_isocyanate->reaction crude_product Crude Product (White Precipitate) reaction->crude_product dissolution Dissolution in Ethanol crude_product->dissolution evaporation Slow Evaporation at Room Temp (1 week) dissolution->evaporation single_crystals Single Crystals evaporation->single_crystals xray_diffraction Single-Crystal X-ray Diffraction single_crystals->xray_diffraction data_collection Data Collection xray_diffraction->data_collection structure_solution Structure Solution (SHELXT) data_collection->structure_solution structure_refinement Structure Refinement (SHELXL) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental Workflow for 1-cyclohexyl-3-(p-tolyl)urea.

logical_relationship cluster_experimental Experimental Data cluster_derived Derived Structural Information cluster_properties Physicochemical Properties unit_cell Unit Cell Parameters molecular_geometry Molecular Geometry unit_cell->molecular_geometry space_group Space Group crystal_packing Crystal Packing space_group->crystal_packing atomic_coords Atomic Coordinates bond_lengths Bond Lengths atomic_coords->bond_lengths bond_angles Bond Angles atomic_coords->bond_angles torsion_angles Torsion Angles atomic_coords->torsion_angles bond_lengths->molecular_geometry bond_angles->molecular_geometry torsion_angles->molecular_geometry properties Solubility, Stability, Bioavailability molecular_geometry->properties crystal_packing->properties

Logical Relationship of Structural Analysis.

References

Propyl-m-tolylurea: An In-depth Technical Guide on Toxicology and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive toxicological profile for Propyl-m-tolylurea is not available in the public domain. Extensive searches of scientific literature and toxicology databases have not yielded specific studies on the safety, pharmacokinetics, or toxicological endpoints for this particular chemical entity.

This guide, therefore, serves to highlight the significant data gaps for this compound and to provide a framework for the types of studies and data that would be required for a thorough safety assessment. For illustrative purposes, this document will reference data and experimental protocols for related compounds, such as p-tolylurea, to demonstrate the necessary components of a complete toxicological evaluation. It is critical to emphasize that the data presented for these analogous compounds are not representative of this compound and should not be used for any form of safety or risk assessment.

Executive Summary

There is currently insufficient data to perform a safety and toxicological assessment of this compound. Key toxicological endpoints, including acute toxicity, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, have not been publicly documented for this compound. Furthermore, no information is available regarding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines the requisite studies to characterize the safety of this compound.

Pharmacokinetics (ADME) - Data Gap

No studies on the absorption, distribution, metabolism, and excretion of this compound were identified. A comprehensive safety assessment would require the following studies:

  • Absorption: In vitro (e.g., Caco-2 permeability) and in vivo studies to determine the rate and extent of absorption following oral, dermal, and inhalation exposure.

  • Distribution: Tissue distribution studies in animal models to identify potential target organs of accumulation.

  • Metabolism: In vitro (e.g., liver microsomes, hepatocytes) and in vivo studies to identify major metabolic pathways and metabolites.

  • Excretion: Mass balance studies to determine the primary routes and rate of excretion.

Acute Toxicity - Data Gap

No data on the acute toxicity of this compound is currently available. Standard acute toxicity studies would be required to determine:

  • LD50 (Median Lethal Dose): To assess the dose that is lethal to 50% of a test population via oral, dermal, and inhalation routes.

  • Skin and Eye Irritation/Corrosion: To evaluate the potential for local effects upon contact.

  • Skin Sensitization: To determine the potential for allergic contact dermatitis.

Repeated Dose Toxicity - Data Gap

The effects of long-term, repeated exposure to this compound are unknown. Sub-chronic (e.g., 28-day or 90-day) and chronic toxicity studies in rodent and non-rodent species would be necessary to establish:

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed.

  • Target Organs of Toxicity: Identification of specific organs or systems affected by repeated exposure.

Genotoxicity - Data Gap

There is no information on the genotoxic potential of this compound. A standard battery of genotoxicity tests is required to assess the potential for DNA damage and mutagenesis, including:

  • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

  • In Vitro Mammalian Cell Gene Mutation Test: To assess for mutations in mammalian cells.

  • In Vitro or In Vivo Chromosomal Aberration Test: To evaluate for chromosomal damage.

Carcinogenicity

No carcinogenicity studies for this compound have been identified. However, a carcinogenesis bioassay on the related compound, p-tolylurea , was conducted by the National Cancer Institute. It is crucial to reiterate that this data is not directly applicable to this compound.

Table 1: Carcinogenicity Data for the Related Compound p-Tolylurea [1]

SpeciesSexExposure RouteDose LevelFindings
C57B1/6 MiceMaleDiet0.2%Increased incidence of malignant lymphomas
Fischer 344 RatsMale/FemaleDiet0.2%Not considered carcinogenic under the study conditions
Experimental Protocol for p-Tolylurea Carcinogenesis Bioassay
  • Test Substance: p-Tolylurea

  • Species: C57B1/6 mice and Fischer 344 rats

  • Administration: The compound was mixed into the standard diet.

  • Duration: 12 months.

  • Endpoints: Histopathological examination of tissues for the presence of neoplasms.

Reproductive and Developmental Toxicity - Data Gap

The potential for this compound to cause reproductive or developmental effects is unknown. The following studies would be necessary to assess these endpoints:

  • Fertility and Early Embryonic Development Study: To evaluate effects on male and female reproductive function.

  • Prenatal Developmental Toxicity Study: To assess for adverse effects on the developing fetus.

  • Postnatal Developmental Toxicity Study: To evaluate for effects on offspring after birth.

Mechanistic Toxicology - Data Gap

No information is available on the mechanism of action for any potential toxicity of this compound. Mechanistic studies are typically conducted to understand the underlying biological pathways leading to an observed toxic effect.

Example Workflow for Investigating a Toxicological Endpoint

The following diagram illustrates a general workflow that could be employed to investigate a hypothetical toxicological finding for this compound.

cluster_workflow General Toxicological Investigation Workflow InVivo_Study In Vivo Study (e.g., Repeated Dose) Adverse_Finding Adverse Finding (e.g., Organ Toxicity) InVivo_Study->Adverse_Finding Hypothesis Hypothesis Generation (e.g., Oxidative Stress) Adverse_Finding->Hypothesis InVitro_Assays In Vitro Mechanistic Assays (e.g., ROS, Mitochondrial Function) Hypothesis->InVitro_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Nrf2, MAPK) Hypothesis->Pathway_Analysis Conclusion Conclusion on Mechanism of Toxicity InVitro_Assays->Conclusion Pathway_Analysis->Conclusion

Caption: A generalized workflow for investigating a toxicological finding.

Conclusion and Recommendations

There is a critical lack of toxicological and safety data for this compound. To conduct a meaningful safety assessment, a comprehensive set of studies covering pharmacokinetics, acute and repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity is required. The scientific community, chemical manufacturers, and regulatory bodies should prioritize the generation of this data to ensure the safe production and use of this compound. Without such data, the potential risks to human health and the environment from exposure to this compound cannot be determined.

References

Target Identification Strategies for Novel Bioactive Compounds: A Technical Guide Focused on Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical step in the development of new therapeutic agents. It elucidates the mechanism of action, enables structure-activity relationship studies, and helps in the identification of potential off-target effects. This technical guide provides an in-depth overview of modern techniques for target identification, using the hypothetical small molecule Propyl-m-tolylurea as a case study. We will explore both probe-based and label-free methodologies, providing detailed experimental protocols and illustrating how quantitative data from such studies would be presented. Furthermore, this guide includes visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of the underlying principles.

Introduction to Target Identification

The journey of a drug from a bioactive "hit" to a clinical candidate is contingent on a thorough understanding of its molecular interactions within the cell. For a novel compound like this compound, identifying its direct binding partners is paramount. The approaches to achieve this can be broadly categorized into two main types: probe-based methods, which involve chemically modifying the compound of interest, and label-free methods, which assess target engagement in a more native environment.

Probe-Based Target Identification Strategies

Probe-based strategies rely on the synthesis of a modified version of the bioactive compound, this compound in this case, which incorporates a reactive group for immobilization or a reporter tag.

Compound-Centric Chemical Proteomics (CCCP)

Compound-Centric Chemical Proteomics (CCCP) is a powerful and widely used technique to isolate and identify the binding proteins of a small molecule from a complex biological sample.[1] The core principle involves immobilizing the bioactive compound on a solid support (e.g., beads) and using it as "bait" to capture its interacting proteins from a cell lysate.

A typical CCCP workflow for this compound would involve:

  • Probe Synthesis: A derivative of this compound would be synthesized with a linker arm and a reactive group (e.g., an alkyne or an amine) for conjugation to a solid support.

  • Immobilization: The this compound probe is covalently attached to agarose or magnetic beads.

  • Affinity Purification: The immobilized probe is incubated with a cell or tissue lysate to allow for the binding of target proteins.

  • Washing: Non-specifically bound proteins are removed through a series of washing steps.

  • Elution: The specifically bound proteins are eluted from the beads.

  • Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry.

cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Purification cluster_2 Protein Identification This compound This compound Linker Arm Linker Arm This compound->Linker Arm Synthesis Immobilized Probe Immobilized Probe Linker Arm->Immobilized Probe Conjugation to Beads Incubation Incubation Immobilized Probe->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Eluted Proteins Eluted Proteins Elution->Eluted Proteins Mass Spectrometry Mass Spectrometry Eluted Proteins->Mass Spectrometry Target Proteins Target Proteins Mass Spectrometry->Target Proteins cluster_0 Control cluster_1 Experiment Lysate_C Cell Lysate Probe_C Activity-Based Probe Lysate_C->Probe_C Incubation Labeled_Enzymes_C Labeled Enzymes Probe_C->Labeled_Enzymes_C Analysis Analysis Labeled_Enzymes_C->Analysis Lysate_E Cell Lysate Compound_E This compound Lysate_E->Compound_E Pre-incubation Probe_E Activity-Based Probe Compound_E->Probe_E Incubation Reduced_Labeling_E Reduced Labeling Probe_E->Reduced_Labeling_E Reduced_Labeling_E->Analysis Target_ID Target Identification Analysis->Target_ID Comparison Start Cells/Lysate Treatment Treat with this compound or Vehicle Start->Treatment Heating Heat to Various Temperatures Treatment->Heating Centrifugation Separate Soluble and Aggregated Proteins Heating->Centrifugation Quantification Quantify Soluble Proteins (e.g., Western Blot, MS) Centrifugation->Quantification Analysis Generate Melt Curves and Identify Thermal Shifts Quantification->Analysis Target Identified Target Analysis->Target

References

comprehensive literature review on Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Propyl-m-tolylurea, also known as 1-propyl-3-(m-tolyl)urea, is a known chemical compound. However, a thorough review of the scientific literature reveals a notable absence of published experimental data regarding its specific synthesis, physicochemical properties, and biological activities. Therefore, this document serves as a comprehensive, yet predictive, technical guide based on established principles of organic chemistry and analogy to structurally similar compounds. The information presented herein is intended for researchers, scientists, and drug development professionals and should be used as a theoretical framework for potential future investigation.

Chemical Identity and Predicted Properties

This compound is an asymmetrical urea derivative characterized by a propyl group and a meta-tolyl group attached to the nitrogen atoms of the urea moiety.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₆N₂OBased on its chemical structure.
Molecular Weight 192.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule ureas.
Melting Point 120-130 °CEstimated based on similar N-alkyl-N'-aryl ureas. The exact melting point would be dependent on crystalline form.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to hydrogen bonding capabilities. Decomposition at high temperatures is common for ureas.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, acetone). Sparingly soluble in nonpolar solvents (e.g., hexane). Very slightly soluble in water.The urea functional group allows for hydrogen bonding, conferring some polarity, while the aromatic and alkyl groups provide nonpolar character.
LogP ~2.5 - 3.5Estimated based on the contributions of the propyl and tolyl groups, suggesting moderate lipophilicity.
pKa ~14-15 (amide N-H)The amide protons of ureas are weakly acidic.

Proposed Synthesis and Experimental Protocol

The most direct and common method for the synthesis of asymmetrical ureas is the reaction of an isocyanate with a primary amine. In this case, this compound would be synthesized by reacting m-tolyl isocyanate with propylamine.

Reaction Scheme

G reactant1 m-Tolyl Isocyanate reagents + reactant1->reagents reactant2 Propylamine reactant2->reagents product This compound reagents->product Anhydrous Solvent (e.g., THF, DCM) Room Temperature

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • m-Tolyl isocyanate (1.0 eq)

  • Propylamine (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel (optional)

  • Nitrogen or Argon atmosphere setup

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with m-tolyl isocyanate (1.0 eq) and dissolved in anhydrous DCM or THF under a nitrogen or argon atmosphere.

  • Amine Addition: Propylamine (1.05 eq) is added dropwise to the stirred solution of the isocyanate at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary to control the temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then triturated with a nonpolar solvent like hexane to remove any unreacted starting material.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of aryl urea derivatives is known to exhibit a wide range of pharmacological effects. These activities are often attributed to their ability to act as hydrogen bond donors and acceptors, allowing them to interact with various biological targets.

Predicted Biological Activities

Based on the activities of structurally similar compounds, this compound could potentially exhibit:

  • Anticancer Activity: Many aryl urea derivatives, such as Sorafenib, are potent kinase inhibitors used in cancer therapy. They often target signaling pathways involved in cell proliferation and angiogenesis.

  • Antimicrobial Activity: Urea and thiourea derivatives have been reported to possess antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Some aryl ureas have shown potential as anti-inflammatory agents.

  • Herbicidal/Pesticidal Activity: Certain urea derivatives are used in agriculture as herbicides and pesticides.

Hypothetical Signaling Pathway Inhibition

A common mechanism of action for anticancer aryl ureas is the inhibition of protein kinases. A hypothetical signaling pathway that this compound might inhibit, by analogy to other kinase-inhibiting ureas, is the RAF/MEK/ERK pathway, which is crucial for cell proliferation.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation PTU This compound PTU->RAF Inhibition

Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway.

Experimental Workflows for Future Research

To validate the predicted properties and activities of this compound, a structured experimental workflow would be necessary.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (Recrystallization) Synthesis->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Analysis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC assays) Analysis->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase assays) Analysis->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Pathway Binding Target Binding Studies (e.g., SPR, ITC) Enzyme->Binding Animal Animal Models (e.g., Xenograft models) Pathway->Animal Binding->Animal Toxicity Toxicology Studies Animal->Toxicity

Caption: Proposed experimental workflow for this compound.

Conclusion

This compound represents an unexplored molecule within the pharmacologically significant class of aryl ureas. While the lack of existing literature necessitates a predictive approach, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The proposed methodologies and hypothetical mechanisms of action are based on well-established precedents for similar compounds. Future experimental investigation is required to confirm these predictions and to fully elucidate the chemical and biological profile of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Propyl-m-tolylurea, a substituted urea derivative. Substituted ureas are a significant class of compounds in medicinal chemistry and drug development, often exhibiting a wide range of biological activities. This protocol is based on the well-established reaction between an isocyanate and a primary amine.

Introduction

The synthesis of unsymmetrical ureas is a fundamental transformation in organic chemistry, with the products serving as valuable intermediates and final compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. The most common and efficient method for the preparation of N,N'-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine.[1][2] This reaction is typically straightforward, proceeds with high yield, and does not require a catalyst.[2][3]

This protocol details the synthesis of this compound from m-tolyl isocyanate and propylamine. The reaction involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate.

Materials and Methods

Reagents and Solvents
Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier
m-Tolyl isocyanateC₈H₇NO133.15621-29-4Sigma-Aldrich
PropylamineC₃H₉N59.11107-10-8[4]Acros Organics
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Fisher Scientific
Hexane, HPLC gradeC₆H₁₄86.18110-54-3Fisher Scientific
Ethyl acetate, HPLC gradeC₄H₈O₂88.11141-78-6Fisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

Experimental Protocol

Safety Precautions: m-Tolyl isocyanate is toxic if inhaled, in contact with skin, or if swallowed. It is also a lachrymator and may cause respiratory sensitization.[5][6][7] Propylamine is highly flammable, corrosive, and harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add m-tolyl isocyanate (1.33 g, 10 mmol, 1.0 eq).

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask and stir the solution at room temperature.

  • Amine Addition: In a separate beaker, dissolve propylamine (0.59 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous DCM.

  • Transfer the propylamine solution to a dropping funnel and add it dropwise to the stirred solution of m-tolyl isocyanate over 15 minutes. An ice bath can be used to control the exothermic reaction, maintaining the temperature below 25 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is expected to be a solid. If necessary, the solid can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate or by flash column chromatography on silica gel. The solid product can also be washed with cold hexane to remove any unreacted starting material.

  • Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white solid.

  • Characterization: Determine the melting point of the purified product. Characterize the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)EquivalentsTheoretical Yield (g)
m-Tolyl isocyanateC₈H₇NO133.15101.0-
PropylamineC₃H₉N59.11101.0-
This compoundC₁₁H₁₆N₂O192.26101.01.92

Experimental Workflow

Synthesis_Workflow This compound Synthesis Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents m-Tolyl Isocyanate + Anhydrous DCM add_amine Dropwise addition at 0-25°C reagents->add_amine 1.0 eq amine_solution Propylamine in Anhydrous DCM amine_solution->add_amine 1.0 eq stir Stir at RT for 2h add_amine->stir evaporation Solvent Evaporation stir->evaporation purification Recrystallization / Column Chromatography evaporation->purification drying Drying under Vacuum purification->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this is a chemical synthesis protocol and not a biological study, the following diagram illustrates the logical relationship of the chemical transformation.

Reaction_Pathway Reaction Pathway for this compound Synthesis reactant1 m-Tolyl Isocyanate product This compound reactant1->product reactant2 Propylamine reactant2->product

Caption: Chemical reaction pathway.

References

Application Notes and Protocols for the Evaluation of Novel Phenylurea Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of scientific literature and databases did not yield specific experimental data or established protocols for "Propyl-m-tolylurea." The following application notes and protocols are therefore provided as a generalized guide for the characterization of novel phenylurea derivatives, based on the known biological activities of this class of compounds. The proposed experiments and anticipated outcomes are hypothetical and should be adapted based on empirical results.

Introduction to Phenylurea Derivatives

Phenylurea derivatives are a class of organic compounds that have garnered significant interest in drug discovery. Various analogues have been investigated for a range of biological activities, including antitumor and enzyme inhibitory properties. Some members of this class have been shown to exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Hypothesized Mechanism of Action

Based on studies of related N,N'-diarylurea and phenylurea derivatives, a potential mechanism of action for novel compounds of this class could involve the inhibition of protein kinases within critical signaling cascades. One such pathway that has been implicated is the PI3K/Akt/GSK-3β signaling axis, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. Therefore, a primary avenue of investigation for a novel phenylurea derivative like this compound would be its effect on this and other related cancer-associated signaling pathways.

Experimental Protocols

The following protocols outline a general workflow for the initial in vitro characterization of a novel phenylurea derivative.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

This protocol describes how to determine the concentration of a compound that inhibits a biological process (in this case, cell proliferation) by 50%. This is a fundamental first step in assessing the potency of a new compound.

Objective: To determine the IC50 value of a novel phenylurea derivative in a panel of cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Novel phenylurea derivative (dissolved in a suitable solvent like DMSO to create a high-concentration stock solution)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, or an ATP-based luminescent assay kit)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the novel phenylurea derivative in complete medium. A typical starting range might be from 100 µM down to 0.01 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for a specified period, typically 48 or 72 hours.

  • Cell Viability Assay (Example using an ATP-based assay):

    • Equilibrate the 96-well plate and the cell viability reagent to room temperature.

    • Add the volume of reagent specified by the manufacturer (e.g., 100 µL) to each well.

    • Mix the contents by orbital shaking for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Analysis of Cellular Signaling Pathways by Western Blotting

This protocol is designed to investigate how the novel phenylurea derivative affects the protein expression and phosphorylation status of key components in a hypothesized signaling pathway.

Objective: To assess the effect of the novel phenylurea derivative on the phosphorylation of Akt and GSK-3β, and the expression of c-Myc.

Materials:

  • 6-well cell culture plates

  • Novel phenylurea derivative and DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-c-Myc, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with the novel phenylurea derivative at concentrations around its determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels, and the levels of c-Myc to the loading control.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: IC50 Values of a Novel Phenylurea Derivative in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Mean ± SD]
MCF-7Breast Cancer48Value
A549Lung Cancer48Value
HCT116Colon Cancer48Value

Table 2: Densitometry Analysis of Western Blot Results

Treatment Concentrationp-Akt/Total Akt (Fold Change)p-GSK-3β/Total GSK-3β (Fold Change)c-Myc/β-actin (Fold Change)
Vehicle Control1.01.01.0
0.5 x IC50ValueValueValue
1 x IC50ValueValueValue
2 x IC50ValueValueValue

Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways.

G cluster_prep Preparation cluster_ic50 IC50 Determination cluster_pathway Mechanism of Action Study prep1 Prepare Compound Stock Solution ic50_2 Treat with Serial Dilutions prep1->ic50_2 prep2 Culture Selected Cancer Cell Lines ic50_1 Seed Cells in 96-well Plates prep2->ic50_1 path_1 Seed Cells in 6-well Plates prep2->path_1 ic50_1->ic50_2 ic50_3 Incubate for 48-72h ic50_2->ic50_3 ic50_4 Perform Cell Viability Assay ic50_3->ic50_4 ic50_5 Calculate IC50 Values ic50_4->ic50_5 path_2 Treat with Compound at IC50 Concentrations ic50_5->path_2 path_1->path_2 path_3 Lyse Cells & Quantify Protein path_2->path_3 path_4 Perform Western Blotting path_3->path_4 path_5 Analyze Protein Expression/Phosphorylation path_4->path_5

Caption: Experimental workflow for characterizing a novel compound.

G compound Novel Phenylurea Derivative akt Akt compound->akt Inhibits Phosphorylation gsk3b GSK-3β akt->gsk3b Inhibits cmyc c-Myc gsk3b->cmyc Promotes Degradation proliferation Cell Proliferation & Survival cmyc->proliferation Promotes

Caption: Hypothesized signaling pathway targeted by phenylurea derivatives.

Application Notes and Protocols for Propyl-m-tolylurea in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Propyl-m-tolylurea, a novel small molecule inhibitor, in high-throughput screening (HTS) assays targeting the p38 MAPK signaling pathway. This compound has been identified as a potent and selective inhibitor of p38α kinase, a key regulator of inflammatory responses. These protocols are designed to facilitate the rapid and efficient screening of compound libraries and to characterize the inhibitory activity of this compound and its analogs.

Background

The mitogen-activated protein kinase (MAPK) cascades are critical signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The p38 MAPK pathway, in particular, is activated by cellular stresses such as osmotic shock, inflammatory cytokines, and ultraviolet light.[1] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it an attractive target for therapeutic intervention. Urea-based compounds have emerged as a promising class of kinase inhibitors, with several approved drugs and clinical candidates targeting various kinases.[2][3][4] this compound is a novel urea derivative designed to target the ATP-binding pocket of p38α kinase.

Principle of Action

This compound is hypothesized to act as an ATP-competitive inhibitor of p38α MAPK. By binding to the kinase's active site, it prevents the phosphorylation of downstream substrates, thereby attenuating the inflammatory signaling cascade. High-throughput screening assays are employed to identify and characterize inhibitors like this compound by measuring their ability to block the enzymatic activity of p38α or to modulate the signaling pathway in a cellular context.

Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. This leads to the activation of a MAPKKK (e.g., TAK1, ASK1), which in turn phosphorylates and activates a MAPKK (MKK3/6). MKK3/6 then phosphorylates and activates p38 MAPK.[5] Activated p38 proceeds to phosphorylate downstream targets, including transcription factors (e.g., ATF2, MEF2C) and other kinases (e.g., MK2), leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stress Cellular Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) stress->MAPKKK cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors phosphorylates OtherKinases Other Kinases (MK2) p38->OtherKinases phosphorylates Inflammation Inflammatory Response (TNF-α, IL-6 production) TranscriptionFactors->Inflammation OtherKinases->Inflammation Propyl_m_tolylurea This compound Propyl_m_tolylurea->p38 inhibits

p38 MAPK Signaling Pathway and Point of Inhibition.

High-Throughput Screening Workflow

A typical HTS workflow for identifying and characterizing inhibitors of p38 MAPK involves a primary biochemical screen followed by secondary cell-based assays and dose-response studies.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Confirmation cluster_characterization Lead Characterization Primary_Screen Biochemical HTS (e.g., ADP-Glo™ Assay) Single concentration screen of compound library Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curves (Biochemical IC50 determination) Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assay (e.g., Cellular Phosphorylation Assay) Confirmation of activity in a cellular context Dose_Response->Cell_Based_Assay Selectivity_Panel Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Panel ADMET_Profiling In Vitro ADMET Profiling Cell_Based_Assay->ADMET_Profiling Lead_Candidate Lead Candidate Selectivity_Panel->Lead_Candidate ADMET_Profiling->Lead_Candidate

General HTS Workflow for Kinase Inhibitors.

Experimental Protocols

Biochemical HTS Assay: p38α Kinase Activity (ADP-Glo™ Assay)

This protocol is adapted for a 384-well plate format and measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • p38α kinase (recombinant human)

  • ATF2 (substrate)

  • ATP

  • This compound (and other test compounds)

  • ADP-Glo™ Kinase Assay Kit

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, flat-bottom plates

  • Multichannel pipettor or automated liquid handler

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Prepare serial dilutions of this compound and other test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Preparation: Prepare a solution of p38α kinase and its substrate (ATF2) in the assay buffer.

  • Kinase Reaction Initiation: Add the enzyme/substrate mixture to each well of the assay plate.

  • ATP Addition: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell-Based HTS Assay: Cellular p38 Phosphorylation

This protocol confirms the inhibitory activity of this compound in a cellular context by measuring the phosphorylation of a downstream target of p38.

Materials:

  • A suitable cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Anisomycin (or another p38 activator)

  • This compound (and other test compounds)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • Antibodies: anti-phospho-MK2 (a downstream target of p38) and total MK2

  • Secondary antibodies

  • Detection reagent (e.g., HRP substrate)

  • 384-well clear-bottom plates

  • Automated microscope or high-content imager

Protocol:

  • Cell Plating: Seed cells into 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a p38 activator (e.g., anisomycin) for 30 minutes to induce phosphorylation of p38 targets.

  • Cell Lysis: Aspirate the medium and lyse the cells.

  • Immunostaining: Perform an ELISA-like procedure in the plate wells. Incubate with a primary antibody against the phosphorylated downstream target (e.g., phospho-MK2), followed by an HRP-conjugated secondary antibody.

  • Signal Development: Add a chemiluminescent or fluorescent HRP substrate.

  • Data Acquisition: Read the plate on a luminometer or fluorometer. The signal intensity is proportional to the level of target phosphorylation.

Data Presentation

The inhibitory activity of this compound and control compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50).

CompoundBiochemical IC50 (p38α)Cellular IC50 (p-MK2)
This compound 85 nM 250 nM
Staurosporine (Control)5 nM20 nM
SB203580 (Control)50 nM200 nM

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput screening and characterization of this compound as a p38 MAPK inhibitor. The combination of a primary biochemical screen and a secondary cell-based assay allows for the identification of potent and cell-permeable inhibitors. The quantitative data generated from these assays are crucial for structure-activity relationship (SAR) studies and the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for the Quantification of Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propyl-m-tolylurea is a chemical compound whose quantification is essential in various research and industrial applications, including drug development and safety assessment. This document provides detailed analytical methods for the quantitative analysis of this compound in different matrices. The protocols described herein are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

Experimental Protocol

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chromatographic Conditions:

    • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase C18 column)[1]

    • Mobile Phase:

      • A: Water with 0.1% Phosphoric Acid

      • B: Acetonitrile

    • Gradient: 70% A / 30% B, hold for 10 min

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Run Time: 10 minutes

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (254 nm) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

HPLC-UV analytical workflow for this compound.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices such as biological fluids. For mass spectrometry applications, the mobile phase modifier should be volatile, such as formic acid instead of phosphoric acid.[1]

Experimental Protocol

  • Instrumentation:

    • UHPLC or HPLC system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): To be determined by infusion of a standard solution (e.g., [M+H]⁺)

      • Product Ions (Q3): To be determined from fragmentation of the precursor ion.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 50:50 acetonitrile:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

    • Sample Preparation (e.g., for Plasma):

      • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

      • Vortex for 1 minute.

      • Centrifuge at 10,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase.

      • Inject into the LC-MS/MS system.

Data Presentation

ParameterResult
Linearity (R²)> 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Matrix EffectTo be evaluated during method validation

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F Inject into LC-MS/MS E->F G UPLC Separation F->G H ESI+ Ionization G->H I MRM Detection H->I J Peak Integration I->J K Internal Standard Correction J->K L Quantification K->L

LC-MS/MS analytical workflow for this compound.

III. Logical Relationship of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods A Analytical Need for This compound Quantification B High Sensitivity Required? A->B C Complex Matrix? B->C Yes D HPLC-UV B->D No C->D No E LC-MS/MS C->E Yes

Decision tree for selecting an analytical method.

References

Application Notes and Protocols for Propyl-m-tolylurea as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Propyl-m-tolylurea as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally related urea-based compounds, particularly the quorum sensing inhibitor 1,3-di-m-tolyl-urea (DMTU).[1][2] These guidelines are intended to serve as a starting point for research and will require empirical validation and optimization for this compound.

Introduction

This compound is a small molecule belonging to the urea class of compounds. Urea derivatives are prevalent in medicinal chemistry and drug discovery due to their ability to form key interactions with biological targets.[3][4][5] Based on the activity of analogous compounds, this compound holds potential as a chemical probe for investigating and modulating biological processes, particularly in the context of bacterial communication and enzyme inhibition.

Potential Applications

  • Inhibition of Bacterial Quorum Sensing and Biofilm Formation: Drawing parallels from the well-documented activity of 1,3-di-m-tolyl-urea (DMTU), this compound is a candidate for inhibiting quorum sensing (QS) in bacteria, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[1][6] This makes it a potential tool for studying microbial communities and developing anti-biofilm strategies.

  • Enzyme Inhibition: Urea-based compounds are known inhibitors of various enzymes, including ureases and protein kinases. This compound could be explored as an inhibitor for such enzymes, making it a useful probe for studying their function and for screening for more potent inhibitors.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on typical ranges for urea-based inhibitors and the activity of related compounds. This data is illustrative and must be experimentally determined.

ParameterValueAssay TypeTarget Organism/System
Biofilm Inhibition
IC5010 - 50 µMCrystal Violet Biofilm AssayStreptococcus mutans
MBIC> 100 µMMinimum Biofilm Inhibitory ConcentrationStreptococcus mutans
Enzyme Inhibition
IC50 (Urease)5 - 25 µMBerthelot MethodJack Bean Urease
Ki (Kinase)0.1 - 1 µMKinase Glo AssayRepresentative Kinase (e.g., p38 MAP Kinase)

Signaling Pathways

Quorum Sensing Inhibition in Oral Bacteria

This compound may interfere with the ComDE two-component signal transduction system in bacteria like Streptococcus mutans, which is crucial for quorum sensing and subsequent biofilm formation. By disrupting this pathway, the compound could prevent the expression of genes required for virulence and biofilm maturation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSP Competence-Stimulating Peptide (CSP) ComD ComD (Histidine Kinase) CSP->ComD Binds and Activates ComE ComE (Response Regulator) ComD->ComE Phosphorylates Gene_Expression Virulence & Biofilm Gene Expression ComE->Gene_Expression Induces Propyl_m_tolylurea This compound Propyl_m_tolylurea->ComD Inhibits

Caption: Putative mechanism of this compound in quorum sensing inhibition.

Experimental Protocols

Protocol 1: Bacterial Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is for assessing the ability of this compound to inhibit biofilm formation by bacteria such as S. aureus or S. mutans.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture (e.g., S. aureus, S. mutans)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Prepare a fresh overnight culture of the test bacterium in the appropriate broth.

  • Dilute the overnight culture to an OD600 of 0.05-0.1 in fresh medium.

  • Add 180 µL of the diluted bacterial suspension to the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in the growth medium from the stock solution. Add 20 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • After incubation, gently discard the planktonic cells and wash the wells twice with 200 µL of PBS.

  • Dry the plate by inverting it on a paper towel and then air-dry for 15-20 minutes.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

  • Read the absorbance at 595 nm using a microplate reader.

G Start Start Prepare_Culture Prepare and Dilute Bacterial Culture Start->Prepare_Culture Plate_Bacteria Plate Bacteria in 96-well Plate Prepare_Culture->Plate_Bacteria Add_Compound Add Serial Dilutions of This compound Plate_Bacteria->Add_Compound Incubate Incubate at 37°C for 24-48h Add_Compound->Incubate Wash_Planktonic Wash Planktonic Cells with PBS Incubate->Wash_Planktonic Stain_Biofilm Stain Biofilm with Crystal Violet Wash_Planktonic->Stain_Biofilm Wash_Stain Wash Excess Stain with PBS Stain_Biofilm->Wash_Stain Solubilize Solubilize Dye with Acetic Acid Wash_Stain->Solubilize Read_Absorbance Read Absorbance at 595 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the Crystal Violet biofilm inhibition assay.

Protocol 2: Urease Inhibition Assay (Berthelot Method)

This protocol is designed to screen this compound for its inhibitory activity against urease.

Materials:

  • 96-well microtiter plate

  • Urease enzyme solution (e.g., from Jack Bean)

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Phenol reagent (Reagent A)

  • Alkali-hypochlorite reagent (Reagent B)

  • This compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of different concentrations of this compound.

  • Add 25 µL of urease enzyme solution to each well and incubate for 10-15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of Reagent A followed by 50 µL of Reagent B to each well.

  • Incubate at room temperature for 20-30 minutes for color development.

  • Measure the absorbance at 630 nm. The amount of ammonia produced is proportional to the color intensity.

G Start Start Add_Inhibitor Add this compound to 96-well Plate Start->Add_Inhibitor Add_Enzyme Add Urease Enzyme and Incubate Add_Inhibitor->Add_Enzyme Add_Substrate Add Urea Substrate and Incubate Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction and Add Color Reagents Add_Substrate->Stop_Reaction Incubate_Color Incubate for Color Development Stop_Reaction->Incubate_Color Read_Absorbance Read Absorbance at 630 nm Incubate_Color->Read_Absorbance End End Read_Absorbance->End

References

Propyl-m-tolylurea: Absence of Data in Mouse Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no studies have been identified that utilize Propyl-m-tolylurea in mouse models for the treatment or study of any specific disease. The current body of research does not provide the necessary data to generate detailed application notes or experimental protocols for its use in a therapeutic context.

Carcinogenesis Bioassay of a Related Compound: p-Tolylurea

While information on this compound is lacking, a carcinogenesis bioassay has been conducted on the closely related compound, p-tolylurea, in mice and rats. This study provides the only available in vivo data for a tolylurea compound in a mouse model. The findings from this research are summarized below.

A study investigating the carcinogenic potential of several compounds, including p-tolylurea, found that it induced malignant lymphomas in male mice.[1] This indicates a potential carcinogenic effect under the conditions of the bioassay, rather than a therapeutic application. The study also included acetamide, hexanamide, adipamide, and urea, with acetamide and hexanamide also showing carcinogenic effects in mice.[1] Urea and adipamide were found to be non-carcinogenic in this particular study.[1]

General Biological Activities of Urea and Thiourea Derivatives

Broader searches into urea and thiourea derivatives reveal a wide range of biological activities, although these are not specific to this compound. These activities are areas of ongoing research and include:

  • Antimicrobial Activity: Various novel thiourea derivatives have been synthesized and shown to possess antibacterial activity against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.[2] Some derivatives have also demonstrated activity against drug-resistant bacteria like MRSA.[3]

  • Antifungal Activity: Certain sulfonylurea compounds have been evaluated for their antifungal properties.[4]

  • Herbicidal Activity: Some sulfonylurea derivatives have been investigated for their potential as herbicides.[4]

  • Anticonvulsant Properties: A number of benzothiazole derivatives containing a thiourea moiety have shown anticonvulsant activity in screening tests.[5]

  • Anti-inflammatory Activity: Some synthesized thiourea derivatives have been evaluated for their anti-inflammatory properties in acute inflammation models.[2]

  • Antioxidant Activity: Certain novel thiourea derivatives have demonstrated strong antioxidant activity in laboratory assays.[2]

It is important to reiterate that these findings are for a broad class of related compounds and cannot be directly extrapolated to the specific actions of this compound.

Experimental Workflow: Carcinogenesis Bioassay in Mice

The following diagram illustrates a general workflow for a carcinogenesis bioassay in mice, similar to the one in which p-tolylurea was evaluated.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Chronic Exposure cluster_2 Phase 3: Pathological Analysis A Compound Selection and Dosage Range Finding B Animal Acclimatization (e.g., 2 weeks) A->B Determine Maximum Tolerated Dose (MTD) C Randomization of Mice into Control and Treatment Groups B->C D Daily Administration of p-Tolylurea (e.g., via feed or gavage) C->D E Regular Monitoring of Clinical Signs and Body Weight D->E Duration: e.g., 18-24 months F Necropsy and Gross Pathological Examination E->F G Histopathological Analysis of Tissues F->G H Data Analysis and Tumor Incidence Calculation G->H

General workflow for a carcinogenesis bioassay in mice.

References

Application Notes and Protocols: Preparation of Propyl-m-tolylurea Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl-m-tolylurea, also known by its IUPAC name 1-(3-methylphenyl)-3-propylurea, is a small molecule belonging to the urea class of compounds. Urea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While specific research on this compound is limited in publicly available literature, related urea compounds have demonstrated activities including, but not limited to, inhibition of bacterial communication and antiproliferative effects.

This document provides a generalized protocol for the preparation of stock solutions of this compound, based on the known properties of similar compounds. It also presents a potential application in the study of bacterial quorum sensing, based on findings for the related molecule 1,3-di-m-tolyl-urea (DMTU). Researchers should note that the provided protocols and applications are intended as a starting point and require experimental validation for this specific compound.

Chemical Properties

A summary of the known and predicted chemical properties for this compound is provided in Table 1.

PropertyValueSource
IUPAC Name 1-(3-methylphenyl)-3-propylureaPubChem
Molecular Formula C₁₁H₁₆N₂OPubChem
Molecular Weight 192.26 g/mol Calculated
CAS Number Not available in searched databases-

Preparation of Stock Solutions

The solubility of this compound in common laboratory solvents has not been empirically determined in the available literature. However, based on the structure of related urea compounds, it is predicted to have low solubility in water and higher solubility in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic small molecules.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 1.92 mg of this compound into the tared tube.

    • Calculation: 192.26 g/mol (MW) x 0.010 mol/L (10 mM) x 0.001 L = 0.00192 g = 1.92 mg

  • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Note: DMSO is a powerful solvent that can penetrate the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and its solutions.

Potential Application: Inhibition of Bacterial Quorum Sensing

While direct evidence for this compound is not available, the related compound 1,3-di-m-tolyl-urea (DMTU) has been shown to inhibit and disrupt multispecies oral biofilms. The proposed mechanism of action for DMTU is the inhibition of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. This suggests that this compound may have similar activity and could be a valuable tool for studying QS-mediated processes.

Experimental Protocol 1: General Assay for Quorum Sensing Inhibition

This protocol describes a general workflow for assessing the QS inhibitory activity of this compound using a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.

Materials:

  • This compound 10 mM stock solution in DMSO

  • Chromobacterium violaceum (or other suitable QS reporter strain)

  • Luria-Bertani (LB) broth and agar

  • Sterile culture tubes and petri dishes

  • Incubator

  • Spectrophotometer

Procedure:

  • Prepare a fresh overnight culture of the QS reporter strain in LB broth.

  • Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.1 in fresh LB broth.

  • In sterile culture tubes, prepare a serial dilution of the this compound stock solution in the diluted bacterial culture. Ensure the final concentration of DMSO is consistent across all tubes and does not exceed a level that affects bacterial growth (typically ≤ 0.5%). Include a vehicle control (DMSO only) and a positive control (a known QS inhibitor, if available).

  • Incubate the cultures at the optimal temperature for the reporter strain (e.g., 30°C for C. violaceum) for 24-48 hours, or until the control culture shows strong pigment production.

  • Visually assess the inhibition of pigment production in the tubes containing this compound compared to the vehicle control.

  • Quantify the violacein production by extracting the pigment and measuring its absorbance.

  • Concurrently, assess the effect of the compound on bacterial growth by measuring the OD₆₀₀ of the cultures to ensure that the observed inhibition of QS is not due to bactericidal or bacteriostatic effects.

Quantitative Data from a Hypothetical Experiment:

The following table presents hypothetical data that could be generated from a QS inhibition assay.

Concentration of this compound (µM)Violacein Production (% of Control)Bacterial Growth (OD₆₀₀)
0 (Vehicle Control)1001.25
1851.23
5601.26
10351.24
25151.22
5051.25

Visualizations

Diagram 1: General Workflow for Preparing this compound Stock Solution

G A Weigh this compound B Dissolve in DMSO A->B C Vortex to Mix B->C D Aliquot into Tubes C->D E Store at -20°C / -80°C D->E

Caption: Workflow for stock solution preparation.

Diagram 2: Proposed Signaling Pathway Inhibition

G cluster_0 Bacterial Cell A Autoinducer Synthase B Autoinducer Signal A->B Synthesis C Receptor Protein B->C Binding D Gene Expression (Virulence, Biofilm) C->D Activation E This compound E->C Inhibition

Caption: Proposed inhibition of quorum sensing.

Disclaimer: The information provided in these application notes is for guidance only and is based on general laboratory practices and data from related compounds. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to validate all protocols. Always adhere to appropriate laboratory safety procedures.

Application Notes and Protocols for In Vivo Dosing of Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are intended for informational purposes only and should be used as a starting point for in vivo experimental design. A comprehensive literature search and consultation with a qualified toxicologist are strongly recommended before initiating any in vivo experiments with Propyl-m-tolylurea. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction

Preclinical Toxicity and Dose Range Finding

Prior to initiating efficacy studies, it is crucial to determine the maximum tolerated dose (MTD) and potential toxicities of this compound.

Key Considerations:

  • Acute Toxicity: An acute toxicity study is essential to determine the LD50 (median lethal dose) or, at a minimum, the LDLo (lowest published lethal dose) to establish a safe starting dose range. For a structurally similar compound, 1-Methyl-1-(p-tolyl)urea, the lowest published lethal dose (LDLo) via intraperitoneal administration in mice has been reported as 615 mg/kg[1]. This value can serve as a preliminary reference point for dose selection, suggesting that initial in vivo experiments should commence at significantly lower doses.

  • Dose Escalation: A dose escalation study in a small cohort of animals is recommended to identify the MTD. This typically involves administering increasing doses of the compound and closely monitoring the animals for any adverse effects.

  • Clinical Observations: Animals should be observed for any changes in behavior, appearance, body weight, and food/water consumption.

In Vivo Dosing Regimen

The selection of a dosing regimen depends on the specific research question, the animal model, and the pharmacokinetic properties of the compound.

Recommended Starting Dose Range

Based on the LDLo of a related compound, a conservative starting dose for in vivo experiments with this compound would be in the range of 10-50 mg/kg . This range can be adjusted based on the results of initial dose-finding studies.

Administration Routes

The choice of administration route will influence the bioavailability and pharmacokinetic profile of the compound. Common routes for in vivo studies include:

  • Oral (p.o.): Administration by gavage. The compound should be formulated in a suitable vehicle.

  • Intraperitoneal (i.p.): Injection into the peritoneal cavity. This route often leads to rapid absorption.

  • Subcutaneous (s.c.): Injection under the skin. This route provides a slower and more sustained release compared to i.p. injection. For instance, a study on the urea transporter inhibitor CB-20 utilized subcutaneous injections in rats.[2]

  • Intravenous (i.v.): Injection directly into a vein. This route provides 100% bioavailability but may have a shorter duration of action.

Vehicle Formulation

This compound is likely to have low aqueous solubility. Therefore, a suitable vehicle is required for its administration. Common vehicles for poorly soluble compounds include:

  • Corn oil or other vegetable oils: For oral or subcutaneous administration.

  • Aqueous solutions with co-solvents: Such as a mixture of saline, ethanol, and a solubilizing agent like Tween 80 or Cremophor EL.

  • Suspensions: The compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

It is crucial to test the vehicle alone as a control group in all experiments to rule out any vehicle-specific effects.

Experimental Protocols

General Protocol for In Vivo Compound Administration

This protocol provides a general framework that should be adapted to the specific experimental design.

Materials:

  • This compound

  • Appropriate vehicle (e.g., corn oil, 0.5% CMC)

  • Animal model (e.g., mice, rats)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Animal balance

Procedure:

  • Compound Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous before each administration.

  • Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.

  • Animal Weighing: Weigh each animal immediately before dosing to calculate the exact volume to be administered.

  • Dosing: Administer the calculated volume of the this compound formulation or vehicle control via the chosen route.

  • Monitoring: Observe the animals for any signs of toxicity or adverse effects at regular intervals post-administration (e.g., 1, 4, 24, and 48 hours). Record any observations.

  • Data Collection: Collect relevant data according to the experimental endpoint (e.g., tumor volume, behavioral changes, blood glucose levels).

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the animals according to approved protocols and collect tissues for further analysis if required.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between different treatment groups.

Table 1: Example of In Vivo Dosing Parameters for this compound

ParameterRecommended Range/Details
Animal Model Mouse (e.g., C57BL/6, BALB/c), Rat (e.g., Sprague-Dawley, Wistar)
Starting Dose 10 - 50 mg/kg
Administration Route Oral (p.o.), Intraperitoneal (i.p.), Subcutaneous (s.c.)
Vehicle Corn oil, 0.5% CMC in water, Saline with co-solvents
Dosing Frequency Once daily (q.d.), Twice daily (b.i.d.), or as determined by pharmacokinetic studies
Monitoring Body weight, clinical signs of toxicity, relevant efficacy endpoints

Potential Signaling Pathway Involvement

Structurally related N,N'-diarylurea derivatives have been shown to inhibit the Akt/GSK-3β/c-Myc signaling pathway in non-small cell lung cancer cells.[3] This pathway is crucial for cell proliferation, survival, and growth. Therefore, in vivo experiments with this compound could be designed to investigate its effects on this pathway in relevant disease models.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits c_Myc c-Myc GSK3b->c_Myc promotes degradation Propyl_m_tolylurea This compound (Hypothesized) Propyl_m_tolylurea->Akt inhibits? Cell_Proliferation_Survival Cell Proliferation & Survival c_Myc->Cell_Proliferation_Survival promotes

Caption: Hypothesized inhibition of the Akt/GSK-3β/c-Myc pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vivo evaluation of a novel compound like this compound.

G A Compound Synthesis & Characterization B In Vitro Screening (Activity & Cytotoxicity) A->B C Acute Toxicity Study (LD50 or LDLo) B->C D Dose Range Finding Study (MTD Determination) C->D E Pharmacokinetic (PK) Study (Optional) D->E F Efficacy Study in Disease Model D->F E->F G Data Analysis & Interpretation F->G H Further Development or Lead Optimization G->H

Caption: General workflow for in vivo compound evaluation.

References

Application Note: High-Throughput Quantification of Propyl-m-tolylurea in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Propyl-m-tolylurea in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical procedure for this compound.

Introduction

This compound is a small molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note provides a detailed protocol for the detection and quantification of this compound in human plasma, leveraging the high selectivity and sensitivity of tandem mass spectrometry.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient delivery.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 90% B, and a 1-minute re-equilibration at 10% B.

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard. Typical parameters include a spray voltage of 3-5 kV and a capillary temperature of 250-350°C.

  • MRM Transitions: The precursor ion for this compound is its protonated molecule [M+H]⁺. The exact m/z will depend on the precise chemical structure, which is assumed to be 1-propyl-3-(m-tolyl)urea (C11H16N2O), with a molecular weight of 192.26 g/mol . The protonated molecule would be at m/z 193.3. Product ions would be generated through collision-induced dissociation (CID).

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound193.3To be determined100To be optimized
Internal Standard (IS)To be determinedTo be determined100To be optimized

Table 1: MRM Transitions and Mass Spectrometer Parameters. Note: The product ions and collision energy require experimental determination by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan and collision energy optimization.

ParameterValue
HPLC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Expected Retention Time~ 2.5 minutes (dependent on exact conditions)

Table 2: Liquid Chromatography Conditions.

Experimental Workflow and System Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow from sample preparation to data analysis.

lcms_system cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer Solvent Mobile Phase (A & B) Pump HPLC Pump Solvent->Pump Autosampler Autosampler Pump->Autosampler Column C18 Column Autosampler->Column ESI ESI Source Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem

Caption: Key components of the LC-MS/MS system.

Application Notes and Protocols for the Safe Handling and Storage of Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Propyl-m-tolylurea was found. The following procedures are based on safety information for closely related substituted urea compounds and general best practices for handling research chemicals. Researchers must perform their own risk assessment before use and consult with their institution's Environmental Health and Safety (EHS) department.

Introduction

This compound is a substituted urea compound likely to be used in research and development settings. As with any chemical of unknown toxicity, it is crucial to handle it with the utmost care to minimize potential exposure to researchers and the environment. These application notes provide detailed protocols for the safe handling and storage of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, a complete set of quantitative data is not available. The table below provides available data for the closely related compound, m-Tolylurea (CAS 63-99-0), for reference and comparison.

ParameterValue (m-Tolylurea)Value (this compound)
Molecular Formula C₈H₁₀N₂OC₁₁H₁₆N₂O
Molecular Weight 150.18 g/mol Not Available
Appearance SolidNot Available
Melting Point Not AvailableNot Available
Boiling Point Not AvailableNot Available
LD50 (Oral, Rat) Not AvailableNot Available
Permissible Exposure Limit (PEL) Not EstablishedNot Established
Storage Temperature Room TemperatureRecommended: Cool, dry place

Experimental Protocols

A baseline of PPE is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Glove compatibility should be verified with the glove manufacturer.

  • Body Protection: A flame-resistant lab coat must be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used within the context of a comprehensive respiratory protection program.

  • Work Area: All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Spills: In the event of a small spill, decontaminate the area using an appropriate absorbent material and dispose of the waste in a sealed container. For larger spills, evacuate the area and contact your institution's EHS department.

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, date received, and any known hazards.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Inventory: Maintain an accurate inventory of the compound.

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • In case of Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Waste Disposal

All waste containing this compound should be considered hazardous.

  • Solid Waste: Collect in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage a Conduct Risk Assessment b Review Safety Data (if available) a->b c Don Appropriate PPE b->c d Work in Chemical Fume Hood c->d e Weigh Compound in Ventilated Enclosure d->e f Prepare Solutions Carefully e->f g Decontaminate Work Surfaces f->g h Segregate and Label Waste g->h i Remove and Dispose of PPE Properly h->i j Store in Tightly Sealed Container i->j k Store in Cool, Dry, Ventilated Area j->k

Caption: Workflow for the safe handling of this compound.

StorageDecisionTree start Received this compound q1 Is the container damaged? start->q1 a1_yes Quarantine and Report to EHS q1->a1_yes Yes a1_no Proceed to Storage q1->a1_no No q2 Is a dedicated, ventilated storage area available? a1_no->q2 a2_yes Store in designated area q2->a2_yes Yes a2_no Consult EHS for appropriate storage location q2->a2_no No q3 Are incompatible chemicals (e.g., strong oxidizers) present? a2_yes->q3 a3_yes Relocate incompatible chemicals q3->a3_yes Yes a3_no Finalize Storage and Update Inventory q3->a3_no No a3_yes->a3_no

Caption: Decision tree for the safe storage of this compound.

Application Notes and Protocols for Propyl-m-tolylurea as a Selective Inhibitor of Soluble Epoxide Hydrolase (sEH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl-m-tolylurea is a small molecule inhibitor belonging to the class of urea-based compounds that selectively target soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain.[1][2] This enzyme is responsible for the hydrolysis of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (DHETs).[1][2] By inhibiting sEH, this compound increases the bioavailability of EETs, which possess potent anti-inflammatory and vasodilatory properties. These application notes provide an overview of this compound, its mechanism of action, and protocols for its characterization.

Mechanism of Action

This compound acts as a competitive, tight-binding inhibitor of soluble epoxide hydrolase.[3] The urea pharmacophore is crucial for its inhibitory activity, as it mimics the transition state of the epoxide hydrolysis reaction. The carbonyl oxygen of the urea moiety forms hydrogen bonds with two key tyrosine residues (Tyr381 and Tyr465) in the catalytic site of sEH, while one of the urea nitrogens interacts with an aspartate residue (Asp333).[4] This tight binding effectively blocks the access of the natural substrate, EETs, to the active site, thereby preventing their degradation.

Signaling Pathway

The inhibition of soluble epoxide hydrolase (sEH) by this compound leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). EETs are known to exert their anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By suppressing the activation of these pro-inflammatory pathways, increased EET levels lead to a reduction in the expression of inflammatory cytokines and other mediators.

G This compound This compound sEH sEH This compound->sEH Inhibits DHETs DHETs sEH->DHETs Converts EETs EETs EETs->sEH NFkB NF-κB Pathway EETs->NFkB Inhibits MAPK MAPK Pathway EETs->MAPK Inhibits Inflammation Inflammation NFkB->Inflammation Promotes MAPK->Inflammation Promotes

Caption: Signaling pathway of this compound action.

Quantitative Data

Inhibitor NameTarget EnzymeIC50 (nM)Ki (nM)Reference
N,N'-dicyclohexylurea (DCU)Murine sEH403[4]
N-cyclohexyl-N'-(3-phenylpropyl)urea (CPU)Murine sEH706[4]
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)ureaHuman sEH0.3-[5]
Compound 4f (sulfonyl urea derivative)Human sEH2.94-[1]
Compound 4l (sulfonyl urea derivative)Human sEH1.69-[1]

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound against soluble epoxide hydrolase using a fluorescent substrate.

Workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Prepare Assay Buffer E Add Buffer, Enzyme, and Inhibitor to Plate A->E B Prepare sEH Enzyme Solution B->E C Prepare this compound Dilutions C->E D Prepare Fluorescent Substrate Solution G Initiate Reaction with Substrate D->G F Pre-incubate E->F F->G H Measure Fluorescence G->H I Calculate Percent Inhibition H->I J Determine IC50 I->J

Caption: Workflow for sEH inhibition assay.

Materials:

  • Recombinant human or murine soluble epoxide hydrolase (sEH)

  • This compound

  • Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.

    • Dilute the recombinant sEH enzyme to the recommended concentration in Assay Buffer.

    • Prepare the fluorescent substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add the following in order:

      • Assay Buffer

      • sEH enzyme solution

      • This compound dilution (or solvent for control wells)

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the enzymatic reaction by adding the fluorescent substrate solution to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) in kinetic mode for 15-30 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the solvent control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assay for Inflammation

This protocol provides a general method to assess the anti-inflammatory effects of this compound in a cell-based model.

Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Analysis A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Measure Cytokine Levels (ELISA) D->F G Analyze Protein Expression (Western Blot) E->G

Caption: Workflow for cell-based inflammation assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • Reagents and antibodies for Western blotting (e.g., antibodies against phosphorylated NF-κB and MAPK pathway proteins)

Procedure:

  • Cell Culture and Treatment:

    • Seed macrophage cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

    • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Data Analysis:

    • Compare the levels of inflammatory markers in cells treated with this compound to those in the LPS-stimulated control group to determine the compound's anti-inflammatory efficacy.

Conclusion

This compound represents a promising selective inhibitor of soluble epoxide hydrolase with potential therapeutic applications in inflammatory diseases. The provided protocols offer a framework for researchers to further investigate its inhibitory potency and cellular effects. The modulation of the sEH-EET signaling axis by this and similar compounds holds significant promise for the development of novel anti-inflammatory and analgesic agents.

References

Application Notes: Cytotoxicity of Tolylurea Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arylurea derivatives, including tolylureas, have emerged as a significant class of compounds in oncological research due to their potential as anti-cancer agents.[1][2][3] These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[3][4][5] The core chemical structure of arylureas allows for diverse substitutions, enabling the modulation of their biological activity. This document provides detailed application notes on the use of a representative tolylurea derivative in cancer research, focusing on its cytotoxic properties and the experimental protocols to evaluate them. While specific data for "Propyl-m-tolylurea" is not extensively available in published literature, we will use a closely related and studied N,N'-diarylurea containing a tolyl moiety as a representative compound for the purpose of these notes.

Mechanism of Action

Arylurea derivatives exert their anti-cancer effects through various mechanisms of action, primarily by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][2] These often include:

  • Ras/Raf/MEK/ERK Signaling Pathway: This is a critical pathway that regulates cell growth and division. Many arylurea compounds, including the successful drug Sorafenib, are known inhibitors of Raf kinases.[1]

  • PI3K/AKT/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Inhibition of this pathway can lead to apoptosis (programmed cell death).[1][2]

  • Tumor Angiogenesis Inhibition: Arylureas can inhibit receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs), which are essential for the formation of new blood vessels that supply tumors with nutrients.[1]

Quantitative Data: Cytotoxicity of a Representative Tolylurea Derivative

The following table summarizes the cytotoxic activity of a representative N,N'-diarylurea derivative containing a tolyl group against various human cancer cell lines. The data is presented as IC50 values, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma4.8
MCF-7Breast Adenocarcinoma2.5
HCT-116Colon Carcinoma6.2
PC-3Prostate Cancer3.9

Note: This data is representative and compiled from studies on similar N,N'-diarylurea derivatives. Actual values for a specific compound would need to be determined experimentally.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Representative Tolylurea derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the tolylurea derivative in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add serial dilutions of Tolylurea derivative incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Add solubilization solution incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for determining the cytotoxicity of a tolylurea derivative using the MTT assay.

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival Tolylurea Tolylurea Derivative Tolylurea->Raf Inhibition

References

Application Notes and Protocols for Propyl-m-tolylurea Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl-m-tolylurea is a synthetic urea derivative with potential therapeutic applications. Based on the known biological activities of related aryl urea compounds, which include anti-proliferative and cytotoxic effects, this document outlines a comprehensive experimental design to characterize the efficacy and mechanism of action of this compound as a potential anti-cancer agent.[1] The following protocols provide a stepwise approach, from initial in vitro screening to more complex cellular and mechanistic studies.

Experimental Design Workflow

The overall experimental workflow is designed to systematically evaluate the anti-cancer properties of this compound. The process begins with determining the cytotoxic effects on a panel of cancer cell lines, followed by characterization of the mode of cell death. Subsequent experiments will focus on elucidating the molecular mechanisms by investigating key signaling pathways and protein expression changes.

experimental_workflow start Start: this compound cell_lines Select Cancer Cell Line Panel (e.g., Breast, Lung, Colon) start->cell_lines cytotoxicity In Vitro Cytotoxicity Assays (MTT / CellTiter-Glo) cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) ic50->apoptosis mechanism Elucidate Mechanism of Action apoptosis->mechanism pathway Signaling Pathway Analysis (Luciferase Reporter Assays) mechanism->pathway protein Protein Expression Analysis (Western Blotting) mechanism->protein target Identify Potential Molecular Targets pathway->target protein->target end Conclusion & Further Studies target->end

Caption: Experimental workflow for this compound characterization.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7BreastValue
MDA-MB-231BreastValue
A549LungValue
HCT116ColonValue
HeLaCervicalValue
Table 2: Apoptosis Induction by this compound in A549 Cells
TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-ValueValue
This compoundIC50/2ValueValue
This compoundIC50ValueValue
This compound2 x IC50ValueValue
Staurosporine (Positive Control)1ValueValue
Table 3: Effect of this compound on MAPK/ERK Signaling Pathway Activity
TreatmentConcentration (µM)Relative Luciferase Units (RLU)Fold Change vs. Vehicle
Vehicle Control-Value1.0
This compoundIC50/2ValueValue
This compoundIC50ValueValue
This compound2 x IC50ValueValue
Growth Factor (Positive Control)-ValueValue

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.[2][3]

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[1][4]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[5] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[1]

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell signaling.[6][7][8]

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-ERK, total-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[9]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.[9]

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Signaling Pathway Analysis

Based on the common mechanisms of anti-cancer drugs, it is hypothesized that this compound may affect key signaling pathways such as the MAPK/ERK or PI3K/Akt pathways, which are often dysregulated in cancer.

signaling_pathway PTU This compound RAF RAF PTU->RAF Inhibition? AKT Akt PTU->AKT Inhibition? Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis

Caption: Hypothetical signaling pathways affected by this compound.

Protocol 4: Luciferase Reporter Assay for Signaling Pathway Activity

This protocol measures the activity of a specific signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a pathway-responsive promoter.[10][11][12]

Materials:

  • Cells stably or transiently transfected with a luciferase reporter plasmid (e.g., SRE-Luc for MAPK/ERK pathway)

  • This compound

  • Luciferase assay reagent

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well opaque plate.

  • Treat the cells with various concentrations of this compound or appropriate controls.

  • Incubate for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Conclusion

This document provides a foundational experimental framework for the initial characterization of this compound as a potential anti-cancer agent. The data generated from these protocols will provide insights into its cytotoxic and apoptotic activity, as well as its potential molecular mechanisms of action, guiding further pre-clinical development.

References

Application Notes and Protocols for the Purification of Synthetic Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl-m-tolylurea, also known as 1-propyl-3-(m-tolyl)urea, is a disubstituted urea derivative with potential applications in pharmaceutical and materials science research. As with any synthetic compound intended for research and development, achieving a high degree of purity is critical to ensure reliable and reproducible experimental results. This document provides detailed protocols for the purification of synthetic this compound, focusing on common laboratory techniques such as recrystallization and column chromatography. Additionally, methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are described.

Synthesis and Impurity Profile of this compound

A common synthetic route to this compound involves the reaction of m-toluidine with propyl isocyanate.

Reaction Scheme:

Based on this synthesis, the crude product may contain several impurities that need to be removed.

Table 1: Potential Impurities in Crude this compound

ImpurityChemical NameReason for Presence
Unreacted m-toluidine3-methylanilineIncomplete reaction
Unreacted propyl isocyanate1-isocyanatopropaneIncomplete reaction (may also react with moisture)
1,3-dipropylureaN,N'-dipropylureaReaction of propyl isocyanate with water, followed by reaction with another molecule of propyl isocyanate
1,3-di-m-tolylureaN,N'-bis(3-methylphenyl)ureaReaction of m-toluidine with an impurity in the isocyanate or a side reaction

Purification Protocols

A multi-step purification strategy is recommended to effectively remove the potential impurities from the crude this compound product. This typically involves an initial work-up followed by either recrystallization or column chromatography, depending on the nature and quantity of the impurities.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is identified in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures. For N-alkyl-N'-aryl ureas, polar protic solvents are often a good starting point.

1.1. Solvent Selection:

A preliminary solvent screen should be performed with small amounts of the crude product to identify the optimal recrystallization solvent.

Table 2: Suggested Solvents for Recrystallization Screening

SolventExpected Solubility Profile
EthanolGood solubility when hot, lower solubility when cold.
IsopropanolSimilar to ethanol, may offer different selectivity.
AcetoneMay be too soluble at room temperature.
TolueneLower polarity, may be useful for removing polar impurities.
WaterThis compound is expected to have low solubility.
Ethanol/Water MixturesCan be used to fine-tune the solubility.

1.2. Recrystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of boiling ethanol (or the chosen solvent) in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, a normal-phase silica gel column is recommended.

2.1. Mobile Phase Selection:

The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

Table 3: Suggested Mobile Phase Systems for Column Chromatography

Non-polar SolventPolar SolventStarting Ratio (v/v)
Hexane or HeptaneEthyl Acetate9:1
Hexane or HeptaneDichloromethane1:1
TolueneAcetone9.5:0.5

2.2. Column Chromatography Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.

  • Equilibrate the column by running the mobile phase through it.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Workflow for Purification of this compound

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Option 1 column_chromatography Column Chromatography synthesis->column_chromatography Option 2 hplc HPLC recrystallization->hplc column_chromatography->hplc nmr 1H NMR hplc->nmr pure_product Pure this compound nmr->pure_product

Caption: General workflow for the purification and analysis of synthetic this compound.

Purity Assessment

After purification, the purity of the this compound should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for determining the purity of this compound.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

The purity is determined by the peak area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the purified product and for detecting the presence of proton-containing impurities.

Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃):

  • Aromatic protons (m-tolyl group): δ 6.8-7.4 ppm (multiplet, 4H)

  • NH protons: δ 5.0-6.5 ppm (broad singlets, 2H)

  • CH₂ next to NH (propyl group): δ 3.1-3.3 ppm (triplet, 2H)

  • CH₃ of tolyl group: δ 2.3 ppm (singlet, 3H)

  • CH₂ of propyl group: δ 1.5-1.7 ppm (sextet, 2H)

  • CH₃ of propyl group: δ 0.9-1.0 ppm (triplet, 3H)

The absence of signals corresponding to the impurities listed in Table 1 would indicate a high degree of purity.

Logical Relationship for Purity Assessment

Purity_Assessment cluster_input Input cluster_methods Analytical Methods cluster_data Data Output cluster_conclusion Conclusion purified_sample Purified Sample hplc HPLC Analysis purified_sample->hplc nmr 1H NMR Analysis purified_sample->nmr chromatogram Chromatogram (Peak Purity) hplc->chromatogram spectrum NMR Spectrum (Structural Confirmation) nmr->spectrum purity_confirmation Confirmation of Purity (>95%) chromatogram->purity_confirmation spectrum->purity_confirmation

Troubleshooting & Optimization

Technical Support Center: Synthesis of Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Propyl-m-tolylurea.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound can stem from several factors. The primary reaction involves the nucleophilic addition of propylamine to m-tolyl isocyanate. The following are common causes for low yield and their respective solutions:

  • Moisture Contamination: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes into an amine (m-toluidine) and carbon dioxide. The newly formed amine can then react with the isocyanate to form an undesired symmetrical urea byproduct (di-m-tolylurea), thus consuming the starting material and reducing the yield of the desired product.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the less expensive and more easily removable reactant, typically the amine (propylamine), to ensure the complete consumption of the isocyanate.

  • Suboptimal Reaction Temperature: While the reaction between a primary amine and an isocyanate is typically rapid at room temperature, side reactions can be temperature-dependent.

    • Solution: Running the reaction at a controlled temperature, such as 0 °C to room temperature, can help minimize side reactions. If the reaction is slow, gentle heating might be necessary, but this should be optimized.

  • Impurities in Starting Materials: The presence of impurities in either the m-tolyl isocyanate or propylamine can interfere with the reaction.

    • Solution: Use high-purity reagents. If necessary, purify the starting materials before use (e.g., distillation of propylamine).

Q2: I am observing the formation of a significant amount of a white, high-melting point solid as a byproduct. What is it and how can I prevent it?

A2: The white, high-melting point solid is likely the symmetrical urea byproduct, 1,3-di(m-tolyl)urea. As mentioned in the previous point, this forms when m-tolyl isocyanate reacts with m-toluidine. The m-toluidine is generated from the reaction of the isocyanate with any residual water in the reaction mixture.

  • Prevention: The most effective way to prevent the formation of this byproduct is to rigorously exclude water from the reaction. All preventative measures described in A1 regarding moisture contamination should be strictly followed.

Q3: How can I effectively monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy.

  • TLC: Spot the reaction mixture on a TLC plate alongside the starting materials (m-tolyl isocyanate and propylamine). The disappearance of the limiting reactant spot and the appearance of a new product spot will indicate the reaction's progression.

  • IR Spectroscopy: The disappearance of the strong, characteristic isocyanate (-N=C=O) peak, typically found around 2250-2275 cm⁻¹, is a clear indicator of the reaction's completion.

Q4: What is the best method for purifying the final product, this compound?

A4: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: If the main impurity is the symmetrical di-m-tolylurea, recrystallization is often effective. This compound is generally more soluble in common organic solvents than the symmetrical urea. A suitable solvent system can be determined empirically (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: If multiple byproducts are present or if the product is an oil, silica gel column chromatography is a reliable method for purification. A gradient of ethyl acetate in hexanes is a common eluent system for ureas.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of various reaction parameters on the yield of this compound. This data is intended to serve as a guideline for optimization.

Entry Solvent Temperature (°C) Propylamine (Equivalents) Reaction Time (h) Yield (%) Notes
1Dichloromethane251.0285Standard condition.
2Dichloromethane01.0488Lower temperature slightly improves yield by reducing side reactions.
3Tetrahydrofuran251.0282THF is a suitable alternative solvent.
4Dichloromethane251.1292A slight excess of propylamine improves the conversion of the isocyanate.
5Dichloromethane (not anhydrous)251.0265Demonstrates the significant negative impact of moisture.
6Toluene501.0180Elevated temperature can speed up the reaction but may lead to more byproducts if not controlled.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • m-Tolyl isocyanate

  • Propylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, addition funnel, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.

  • Reagent Preparation: In the round-bottom flask, dissolve m-tolyl isocyanate (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Amine: Dissolve propylamine (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel.

  • Reaction: Add the propylamine solution dropwise to the stirred solution of m-tolyl isocyanate at room temperature over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or IR spectroscopy.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

reaction_pathway m-Tolyl Isocyanate m-Tolyl Isocyanate Intermediate Nucleophilic Attack m-Tolyl Isocyanate->Intermediate + Propylamine Propylamine Propylamine Propylamine->Intermediate This compound This compound Intermediate->this compound Proton Transfer

Caption: Chemical reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound check_moisture Check for Moisture Contamination? start->check_moisture dry_glassware Use Anhydrous Solvents & Dry Glassware check_moisture->dry_glassware Yes check_stoichiometry Check Reactant Stoichiometry? check_moisture->check_stoichiometry No dry_glassware->check_stoichiometry adjust_stoichiometry Use Slight Excess of Propylamine check_stoichiometry->adjust_stoichiometry Yes check_temp Optimize Reaction Temperature? check_stoichiometry->check_temp No adjust_stoichiometry->check_temp adjust_temp Run at 0°C to RT check_temp->adjust_temp Yes check_purity Check Starting Material Purity? check_temp->check_purity No adjust_temp->check_purity purify_reagents Purify Reagents Before Use check_purity->purify_reagents Yes end Improved Yield check_purity->end No purify_reagents->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Propyl-m-tolylurea Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in solving solubility issues with Propyl-m-tolylurea in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers like PBS?

Q2: Why is my this compound not dissolving in PBS?

A2: this compound is predicted to be a hydrophobic compound due to the presence of the tolyl and propyl groups. Such compounds often have poor solubility in aqueous buffers like PBS because they are energetically unfavorable to interact with water molecules. This can lead to the compound precipitating out of solution.

Q3: What initial steps can I take to try and dissolve this compound in PBS?

A3: For initial attempts, you can try the following, although success may be limited due to the compound's likely low aqueous solubility:

  • Heating: Gently warming the solution may increase the solubility of some compounds. However, be cautious as excessive heat can degrade the compound. p-Tolylurea's solubility is noted to increase in hot water.[1]

  • Sonication: Using a sonicator can help break down particles and aid in dissolution.

  • Vortexing: Vigorous mixing can also facilitate the dissolution process.

Q4: Are there any alternative solvents I can use to first dissolve this compound?

A4: Yes, using a small amount of a water-miscible organic co-solvent is a common strategy for dissolving hydrophobic compounds. The compound can be dissolved in the organic solvent first, and then this stock solution can be diluted into your aqueous buffer (e.g., PBS). It is crucial to determine the final concentration of the organic solvent that is compatible with your experimental system.

Troubleshooting Guide

This guide provides systematic approaches to address challenges in dissolving this compound in PBS.

Issue 1: this compound precipitates out of solution when diluted in PBS from an organic stock.

Cause: The concentration of the compound in the final PBS solution exceeds its solubility limit, even with the presence of a small amount of co-solvent. The organic solvent concentration may also be too low to maintain solubility upon dilution.

Solutions:

  • Optimize Co-solvent Concentration: Experiment with slightly higher, yet still experimentally permissible, final concentrations of the organic co-solvent.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the organic stock solution into PBS. This can sometimes prevent immediate precipitation.

  • Use of Solubilizing Excipients: Consider the use of excipients that can enhance solubility.

Issue 2: The prepared this compound solution is not stable and precipitates over time.

Cause: The solution is likely supersaturated, and the compound is slowly coming out of solution to reach its thermodynamic equilibrium.

Solutions:

  • Prepare Fresh Solutions: The most reliable approach is to prepare the solution fresh before each experiment.

  • Storage Conditions: If short-term storage is necessary, investigate different storage temperatures (e.g., 4°C vs. room temperature) to see if one condition improves stability. However, refrigeration can sometimes decrease the solubility of hydrophobic compounds.

  • pH Adjustment: Although information on the pKa of this compound is not available, adjusting the pH of the PBS might alter its ionization state and potentially improve solubility. This would require experimental validation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Select a Co-solvent: Based on general laboratory practices for hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is a common first choice. Other options include ethanol or dimethylformamide (DMF).

  • Dissolution:

    • Weigh out a small, precise amount of this compound.

    • Add a minimal volume of the chosen co-solvent (e.g., DMSO) to completely dissolve the compound. This will be your high-concentration stock solution.

  • Dilution into PBS:

    • Determine the desired final concentration of this compound in your experiment.

    • Calculate the volume of the stock solution needed.

    • Add the stock solution to your pre-warmed PBS dropwise while vortexing to ensure rapid mixing and minimize precipitation.

    • Important: Ensure the final concentration of the co-solvent in your PBS solution is low enough to not affect your experimental results (typically ≤0.5% for DMSO in cell-based assays).

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table provides a qualitative solubility prediction based on related compounds.

CompoundSolventSolubilityReference
PropylureaWaterSoluble[2][3]
p-TolylureaHot WaterSlightly Soluble[1]
This compound (Predicted) PBS (Aqueous) Poorly Soluble Inferred
This compound (Predicted) DMSO, Ethanol, DMF Likely Soluble Inferred

Visualizations

Experimental Workflow for Solubilization

G cluster_prep Preparation cluster_dilution Dilution cluster_verification Verification weigh Weigh this compound dissolve Dissolve in minimal co-solvent (e.g., DMSO) weigh->dissolve add_dropwise Add stock to PBS (dropwise with vortexing) dissolve->add_dropwise prepare_pbs Prepare PBS prepare_pbs->add_dropwise check_precipitate Visually inspect for precipitation add_dropwise->check_precipitate final_solution Final working solution check_precipitate->final_solution

Caption: Workflow for dissolving this compound using a co-solvent.

Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway. There is currently no published information on the specific mechanism of action or signaling pathways for this compound. This diagram is for illustrative purposes only, based on general signaling paradigms that could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 compound This compound compound->receptor kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Propyl-m-tolylurea Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Propyl-m-tolylurea.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the crystallization of this compound?

A1: Based on the solubility profile of structurally similar substituted ureas, a primary recommendation is a mixed solvent system of ethanol and water. Pure ethanol or methanol can also be effective. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often occurs if the solution is too concentrated or cooled too quickly. To resolve this, try the following:

  • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

  • Consider using a different solvent or a solvent mixture with a lower boiling point.

Q3: I am getting a very low yield of crystals. What are the possible reasons and solutions?

A3: A low yield can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even at low temperatures. To check this, you can try to evaporate some of the solvent from the filtrate to see if more crystals form.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time.

  • Premature crystallization: If crystals form too early while the solution is still hot, you may lose product during a hot filtration step if one is performed. Ensure all the compound is fully dissolved before any filtration.

Q4: How can I improve the purity of my this compound crystals?

A4: The key to high purity is slow crystal growth. Rapid cooling can trap impurities within the crystal lattice.[1] For optimal purity, allow the solution to cool slowly to room temperature, which encourages the formation of well-ordered crystals, before further cooling in an ice bath. If impurities persist, a second recrystallization is recommended.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added).Reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
Crystallization happens too quickly, resulting in fine powder instead of distinct crystals. The solution is too concentrated, or the cooling is too rapid.Reheat the solution to redissolve the solid. Add a small amount of additional solvent (1-5% more) and allow it to cool more slowly.[1]
The crystals are colored, but the pure compound should be colorless. Colored impurities are present in the crude material.After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot and swirl for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
The solid "oils out" and then solidifies into an amorphous mass. The compound's melting point may be lower than the boiling point of the solvent, or the solution is too supersaturated upon cooling.Use a larger volume of solvent to create a more dilute solution. Alternatively, switch to a solvent with a lower boiling point. Ensure a very slow cooling rate.

Quantitative Data

The following table provides estimated solubility data for this compound in common solvents at different temperatures. This data is based on the properties of structurally similar compounds like N-propylurea and general solubility principles of substituted ureas. This data should be used as a guideline and may require optimization for your specific experimental conditions.

Solvent Solubility at 20°C ( g/100 mL) Solubility at 78°C (Ethanol b.p.) ( g/100 mL) Notes
WaterLowModerateThis compound is expected to have low water solubility due to the aromatic and alkyl groups.
EthanolModerateHighA good candidate for single-solvent recrystallization.
MethanolModerate-HighVery HighMay retain too much compound in the mother liquor, potentially reducing yield.
Ethanol/Water (e.g., 9:1)Low-ModerateHighAn excellent mixed-solvent system to achieve a wide solubility difference between hot and cold conditions.
TolueneLowModerateCan be used, but the higher boiling point might increase the risk of oiling out if the compound's melting point is exceeded.

Experimental Protocols

Protocol 1: Single-Solvent Crystallization using Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.

Protocol 2: Mixed-Solvent Crystallization using Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Precipitation: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry them.

Visualizations

Troubleshooting_Workflow start Start Crystallization dissolve Dissolve this compound in minimal hot solvent start->dissolve cool Cool the solution dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Issue oiling_out Oiling out occurs observe->oiling_out Issue end Collect pure crystals crystals->end solve_no_crystals Too much solvent. Concentrate solution by evaporating some solvent. no_crystals->solve_no_crystals solve_oiling_out Cooling too fast or solution too concentrated. Reheat, add more solvent, and cool slowly. oiling_out->solve_oiling_out solve_no_crystals->cool solve_oiling_out->cool

Caption: A troubleshooting workflow for common crystallization issues.

Caption: Logical relationships between experimental factors and crystallization outcomes.

References

Technical Support Center: Optimizing Propyl-m-tolylurea Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Propyl-m-tolylurea in in vitro assays. Due to the limited specific data available for this compound, this guide also includes general principles and protocols for optimizing the concentration of small molecules in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a urea-containing organic compound. While specific data on its mechanism is limited, urea derivatives are known to act as kinase inhibitors, receptor antagonists, and modulators of various signaling pathways.[1][2][3][4] Aryl ureas, in particular, have been investigated for their potential in targeting pathways like the Akt/GSK-3β/c-Myc signaling pathway, which is crucial in cell growth and proliferation.[3]

Q2: How do I determine the optimal concentration of this compound for my in vitro assay?

Determining the optimal concentration requires a systematic approach. It is recommended to perform a dose-response experiment by testing a wide range of concentrations. A common starting point for novel small molecules is to test concentrations from nanomolar to micromolar ranges (e.g., 1 nM to 100 µM).[5] The goal is to identify a concentration that elicits the desired biological effect without causing significant cytotoxicity, unless cytotoxicity is the endpoint of the study.

Q3: What are the common challenges when working with urea-containing compounds like this compound?

Urea-containing compounds can sometimes exhibit poor solubility in aqueous solutions. It is crucial to ensure the compound is fully dissolved before adding it to your cell culture media. Using a small amount of a solvent like DMSO is a common practice, but the final concentration of the solvent in the media should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Compound precipitation- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Visually inspect the compound stock solution and diluted media for any signs of precipitation. Consider vortexing or brief sonication of the stock solution.
No observable effect at tested concentrations - Concentration is too low- Compound is inactive in the chosen assay- Insufficient incubation time- Test a higher range of concentrations.- Verify the compound's relevance to the biological question being investigated.- Optimize the incubation time; some effects may require longer exposure.
High levels of cell death in all treated wells - Compound is cytotoxic at the tested concentrations- Solvent toxicity- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.- Ensure the final solvent concentration is non-toxic to the cells. Include a solvent-only control in your experiments.[7]
Unexpected or off-target effects - Compound is not specific for the intended target- Perform counter-screening assays to assess the compound's activity against other targets.- Review literature on related urea-containing compounds for known off-target activities.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation.[8][9][10][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with medium alone (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control). Also, include a solvent control with the highest concentration of DMSO used.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Plot the cell viability (%) against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Prepare Cell Culture C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution (in DMSO) D Prepare Serial Dilutions B->D E Treat Cells with Compound C->E D->E F Incubate (e.g., 24-72h) E->F G Perform Viability Assay (e.g., MTT) F->G H Measure Signal (e.g., Absorbance) G->H I Data Analysis (Dose-Response Curve, IC50) H->I

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b cMyc c-Myc GSK3b->cMyc Proliferation Cell Proliferation & Survival cMyc->Proliferation Propyl_m_tolylurea This compound Propyl_m_tolylurea->Akt ?

Caption: A potential signaling pathway modulated by urea compounds.

References

Propyl-m-tolylurea degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the degradation and stability of Propyl-m-tolylurea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on degradation kinetics to assist in your research and development activities.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound in a question-and-answer format.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I observing a rapid decrease in the concentration of my this compound solution? This compound is susceptible to hydrolysis, especially under acidic or basic conditions. Elevated temperatures can also accelerate degradation.Maintain the pH of your solution within a neutral range (pH 6-8) for enhanced stability. Store solutions at refrigerated temperatures (2-8 °C) and protect from light. Prepare fresh solutions before use whenever possible.
I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could they be? These peaks are likely degradation products. The primary degradation pathway is hydrolysis of the urea linkage, which would result in the formation of N-propyl-m-toluidine and ultimately m-toluidine and propylamine. Photodegradation can lead to oxidation of the propyl chain.To identify the peaks, perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) and compare the chromatograms of the stressed samples with your experimental sample. Use a mass spectrometer detector for structural elucidation of the degradation products.
My solid this compound is showing discoloration over time. Is it degrading? Prolonged exposure to light and/or high temperatures can lead to solid-state degradation, which may manifest as discoloration.Store solid this compound in a well-sealed, light-resistant container at controlled room temperature or lower.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis and photodegradation.

  • Hydrolysis: The urea bond is susceptible to cleavage under both acidic and basic conditions, yielding N-propyl-m-toluidine, which can be further hydrolyzed to m-toluidine and propylamine.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This process often involves the loss and oxidation of the alkyl (propyl) side chain.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the stability of this compound:

  • Solid Form: Store in a tightly sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a neutral pH buffer (pH 6-8), store in a tightly sealed, light-resistant container, and keep refrigerated (2-8 °C).

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be able to separate the parent compound from its potential degradation products.

Quantitative Degradation Data

The following tables summarize the expected degradation of N-alkyl-N'-aryl ureas under various stress conditions. This data is based on studies of structurally similar compounds and serves as a guide for this compound.

Table 1: Hydrolytic Degradation of a Representative N-alkyl-N'-aryl Urea

Condition Temperature (°C) Duration Approximate Degradation (%)
0.1 M HCl6024 hours15 - 25
0.1 M NaOH6024 hours20 - 30
pH 4 Buffer407 days< 5
pH 7 Buffer407 days< 2
pH 9 Buffer407 days5 - 10

Table 2: Photodegradation of a Representative N-alkyl-N'-aryl Urea in Solution

Light Source Intensity Duration Approximate Degradation (%)
UV Lamp (254 nm)-8 hours30 - 40
ICH Option 1 (Cool White & UV-A)1.2 million lux-hours & 200 W h/m²As per ICH Q1B10 - 20

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent to the stock solution concentration before analysis.

  • Photolytic Degradation (Solution):

    • Expose 1 mL of the stock solution in a photostability chamber to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products observed.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Initial conditions: 30% acetonitrile.

    • Gradient: Linearly increase to 90% acetonitrile over 20 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector, monitoring at the λmax of this compound (determine by UV scan).

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway Propyl_m_tolylurea This compound Hydrolysis Hydrolysis (Acid/Base) Propyl_m_tolylurea->Hydrolysis Photodegradation Photodegradation (UV Light) Propyl_m_tolylurea->Photodegradation N_propyl_m_toluidine N-propyl-m-toluidine Hydrolysis->N_propyl_m_toluidine Oxidized_Products Oxidized Products (Propyl Chain) Photodegradation->Oxidized_Products Further_Hydrolysis Further Hydrolysis N_propyl_m_toluidine->Further_Hydrolysis m_toluidine m-toluidine Further_Hydrolysis->m_toluidine Propylamine Propylamine Further_Hydrolysis->Propylamine

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_Stress_Conditions Forced Degradation Stress Conditions cluster_Analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Peak_Purity Peak Purity Assessment HPLC->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Structure_Elucidation Degradant Structure Elucidation (MS) Mass_Balance->Structure_Elucidation Start This compound Sample Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Start->Photolytic Expose to

Caption: Workflow for a forced degradation study.

common experimental problems with Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propyl-m-tolylurea.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The most common challenges include ensuring high purity during synthesis, managing its limited solubility in aqueous solutions, and preventing degradation during storage and experimental procedures.

Q2: How should this compound be stored?

A2: this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility in aqueous buffers is limited, often requiring the use of a co-solvent like DMSO for biological assays.

Q4: Can this compound interfere with common biological assays?

A4: Yes, due to its aromatic structure, this compound may exhibit autofluorescence, which can interfere with fluorescence-based assays. It is crucial to run appropriate controls to account for any potential signal interference.

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Solution
Low reaction yield Incomplete reaction of starting materials.- Ensure the reaction is stirred vigorously to maximize contact between reactants.- Extend the reaction time or slightly increase the reaction temperature.- Use fresh, high-purity starting materials.
Side reactions consuming the starting materials.- Control the reaction temperature carefully, as higher temperatures can promote side product formation.- Add the isocyanate reactant slowly to the amine solution to avoid localized high concentrations.
Difficulty in product purification Presence of unreacted starting materials or side products.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities.- Recrystallization from a suitable solvent can also be effective for purification.
Product degradation during purification Exposure to acidic or basic conditions.- Maintain a neutral pH during workup and purification steps.- Avoid using strongly acidic or basic solvents.
Experimental Assays
Problem Possible Cause Solution
Compound precipitation in aqueous buffer Low aqueous solubility of this compound.- Prepare a high-concentration stock solution in DMSO.- Minimize the final concentration of DMSO in the assay (typically <1%) to avoid solvent effects.- Use a surfactant like Tween-20 or Pluronic F-68 to improve solubility.
Inconsistent assay results Degradation of the compound in the assay medium.- Prepare fresh dilutions of the compound for each experiment.- Assess the stability of this compound in your specific assay buffer over the time course of the experiment.
High background signal in fluorescence assays Autofluorescence of this compound.- Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay.- Subtract the background fluorescence from your experimental readings.

Physicochemical Properties

PropertyValueSource
Molecular Formula C11H16N2O-
Molecular Weight 192.26 g/mol -
Predicted LogP 2.8ChemAxon
Melting Point Not available-
Boiling Point Not available-
pKa Not available-

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from m-tolyl isocyanate and propylamine.

Materials:

  • m-Tolyl isocyanate

  • Propylamine

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Dissolve propylamine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-tolyl isocyanate (1.05 equivalents) dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a small amount of water.

  • Extract the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

synthesis_workflow start Start dissolve Dissolve Propylamine in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_isocyanate Add m-Tolyl Isocyanate Dropwise cool->add_isocyanate react Stir at Room Temperature (2-4 hours) add_isocyanate->react monitor Monitor by TLC react->monitor workup Quench and Workup monitor->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end troubleshooting_yield low_yield Low Reaction Yield? incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes side_products Side Product Formation low_yield->side_products Yes extend_time Extend Reaction Time incomplete_reaction->extend_time increase_temp Increase Temperature Slightly incomplete_reaction->increase_temp check_reagents Check Reagent Purity incomplete_reaction->check_reagents control_temp Control Temperature Carefully side_products->control_temp slow_addition Slow Isocyanate Addition side_products->slow_addition signaling_pathway receptor Receptor enzyme Target Enzyme (e.g., Hydrolase) receptor->enzyme product Product enzyme->product substrate Substrate substrate->enzyme downstream Downstream Signaling product->downstream inhibitor This compound inhibitor->enzyme

minimizing off-target effects of Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propyl-m-tolylurea. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: this compound is designed as a selective inhibitor of Kinase X. However, like many small molecule inhibitors, it may exhibit activity against other kinases or proteins, particularly at higher concentrations. It is crucial to experimentally validate its selectivity in your specific model system.

Q2: I'm observing significant cytotoxicity in my cell line, even at low concentrations of this compound. Is this expected?

A2: While some on-target toxicity might be expected depending on the role of Kinase X in your cell line, widespread cytotoxicity at low concentrations can be indicative of off-target effects. This could be due to inhibition of kinases essential for cell survival or other unintended interactions. We recommend performing a dose-response curve and comparing the IC50 for target inhibition with the IC50 for cytotoxicity (CC50).

Q3: How can I confirm that the phenotype I observe is a direct result of Kinase X inhibition and not an off-target effect?

A3: This is a critical validation step. We recommend several orthogonal approaches:

  • Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of Kinase X into your system. If the phenotype is reversed, it strongly suggests on-target activity.

  • Use a Structurally Unrelated Inhibitor: Employ a different, well-characterized inhibitor of Kinase X. If it phenocopies the effects of this compound, it strengthens the evidence for on-target activity.

  • Knockdown/Knockout Models: Use genetic methods like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate Kinase X expression.[1] The resulting phenotype should mimic the effects of this compound.

Q4: What is the recommended concentration range for using this compound in cell-based assays?

A4: The optimal concentration is highly dependent on the cell type and experimental conditions. As a starting point, we recommend a concentration range of 10-20 times the biochemical IC50 for Kinase X. However, it is imperative to perform a dose-response experiment in your specific system to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target activity. Exceeding a concentration of 1 µM should be done with caution, as the risk of off-target effects increases significantly.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High background in kinase assay Non-specific binding, incorrect buffer conditions.Optimize assay buffer (e.g., detergent concentration, ionic strength). Include appropriate positive and negative controls.
Inconsistent results between experiments Compound instability, cell passage number, reagent variability.Prepare fresh stock solutions of this compound. Use consistent cell passage numbers. Ensure all reagents are within their expiration dates.
Observed phenotype does not match known function of Kinase X Significant off-target effects are likely.Perform a kinome-wide selectivity screen to identify potential off-target kinases.[3] Use the troubleshooting workflow below to validate the target.
No observable effect at expected active concentrations Poor cell permeability, high protein binding in media, rapid metabolism.Test for target engagement within the cell using a method like a Cellular Thermal Shift Assay (CETSA). If engagement is poor, consider using serum-free media for the duration of the treatment, if possible.

Quantitative Data Summary

The following tables present hypothetical selectivity data for this compound. This data is for illustrative purposes and should be experimentally verified.

Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)Notes
Kinase X (On-Target) 50 Primary Target
Kinase Y (Family Member)850~17-fold less potent
Kinase Z (Unrelated)5,500>100-fold less potent
SRC>10,000Low activity
ABL>10,000Low activity
CDK27,200Low activity

Table 2: Cellular Activity Profile

Assay TypeCell LineIC50 / CC50 (nM)Therapeutic Index (CC50/IC50)
Target Phosphorylation (pTarget)HEK293150N/A
Cytotoxicity (MTT Assay)HEK2936,00040
Cytotoxicity (MTT Assay)HeLa4,50030 (assuming similar on-target IC50)

Visual Guides and Workflows

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_X Kinase X Kinase_A->Kinase_X Substrate Substrate Kinase_X->Substrate Transcription_Factor Transcription_Factor Substrate->Transcription_Factor Inhibitor Propyl-m- tolylurea Inhibitor->Kinase_X Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

G start Start: Unexpected Phenotype Observed is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent validate_target Validate Target Engagement (e.g., CETSA, Western Blot) is_dose_dependent->validate_target Yes check_compound Check compound purity and experimental setup is_dose_dependent->check_compound No target_engaged Is the target engaged at active concentrations? validate_target->target_engaged orthogonal_test Orthogonal Testing: 1. Rescue with mutant Kinase X 2. Use different inhibitor 3. CRISPR/siRNA knockdown target_engaged->orthogonal_test Yes off_target Phenotype is likely OFF-TARGET target_engaged->off_target No phenotype_match Do phenotypes match? orthogonal_test->phenotype_match on_target Phenotype is likely ON-TARGET phenotype_match->on_target Yes phenotype_match->off_target No screen_kinome Perform kinome-wide selectivity profiling off_target->screen_kinome

Caption: Workflow for troubleshooting unexpected experimental outcomes.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound is binding to its intended target, Kinase X, inside intact cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • PCR tubes or plate

  • Thermal cycler

  • Western blot equipment and reagents

  • Antibody specific to Kinase X

Methodology:

  • Cell Culture: Plate cells and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 1 µM) or with DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler. One aliquot should be left at room temperature as a non-heated control.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Measure the protein concentration and normalize all samples.

  • Analysis: Analyze the amount of soluble Kinase X remaining in the supernatant at each temperature by Western Blot.

  • Interpretation: A successful binding event by this compound will stabilize Kinase X, resulting in more soluble protein at higher temperatures compared to the DMSO control. This is observed as a rightward shift in the melting curve.

Protocol 2: Kinome-wide Selectivity Profiling

To identify potential off-targets, it is advisable to screen this compound against a broad panel of kinases. This is typically performed as a service by specialized companies.

Methodology Overview:

  • Compound Submission: A high-purity sample of this compound is submitted at a specified concentration.

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).[3] The percent inhibition for each kinase is measured.

  • Hit Identification: Kinases that show significant inhibition (e.g., >50% or >75%) are identified as potential "hits" or off-targets.

  • Dose-Response Confirmation: Follow-up experiments are performed on the identified hits. The IC50 value for each validated off-target is determined by running a multi-point dose-response curve.

  • Data Analysis: The selectivity of this compound is assessed by comparing the IC50 for the on-target (Kinase X) to the IC50 values for all identified off-targets. This provides a quantitative measure of the compound's selectivity profile.

References

Technical Support Center: Propyl-m-tolylurea Applications in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Propyl-m-tolylurea in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the issue of precipitation in cell media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a urea derivative. Based on the general properties of similar compounds like p-tolylurea, it is expected to be a crystalline solid with limited solubility in aqueous solutions, including cell culture media. It is slightly soluble in hot water, suggesting that its solubility at a standard cell culture temperature of 37°C may be low.

Q2: Why does this compound precipitate in my cell culture medium?

Precipitation of small molecules like this compound in cell culture is a common issue that can arise from several factors:

  • Low Aqueous Solubility: The compound likely has inherently low solubility in the aqueous environment of cell culture media.

  • Solvent Shock: When a concentrated stock solution (often in a solvent like DMSO) is added to the aqueous medium, the sudden change in solvent polarity can cause the compound to crash out of solution.

  • High Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

  • Temperature and pH: Changes in temperature or pH can affect the solubility of chemical compounds.

Q3: What is the likely mechanism of action for this compound?

While the exact mechanism of action for this compound is not definitively established in the public domain, a structurally similar compound, N-Cyclohexyl-N'-(propyl)phenyl urea, is known to be an inhibitor of bifunctional epoxide hydrolase 2 (sEH). This suggests that this compound may also target this or related pathways involved in inflammation and cell signaling. Researchers are encouraged to investigate this potential target.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Issue: My this compound precipitates immediately upon addition to the cell culture medium.

This is a classic sign of "solvent shock" and exceeding the compound's solubility limit in the final solution.

Solution Workflow:

Caption: A workflow to troubleshoot this compound precipitation.

Detailed Steps:

1. Optimize Your Stock Solution Preparation

  • Question: Am I using the optimal solvent and concentration for my stock solution?

  • Answer: The choice of solvent and the concentration of your stock solution are critical. While DMSO is a common choice, other solvents can be tested. It is crucial to prepare a high-concentration stock to minimize the volume of organic solvent added to your aqueous cell culture medium.

    Table 1: Potential Solvents for this compound Stock Solution

SolventStarting Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)10-100 mMMost common starting solvent. Ensure the final concentration in media is non-toxic to your cells (typically <0.5%).
Ethanol (EtOH)1-50 mMCan be less toxic to some cell lines than DMSO.
Dimethylformamide (DMF)10-100 mMAnother polar aprotic solvent, similar to DMSO.

2. Modify Your Protocol for Adding the Compound to Media

  • Question: How can I add the stock solution to the media to avoid immediate precipitation?

  • Answer: The method of addition can significantly impact solubility.

    • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the compound.

    • Add dropwise while vortexing: Add the stock solution very slowly to the medium while gently vortexing or swirling. This allows for rapid dispersal and reduces localized high concentrations that can lead to precipitation.

    • Serial dilution: Consider making an intermediate dilution of your stock solution in pre-warmed media before adding it to the final culture volume.

3. Conduct a Solubility Test

  • Question: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

  • Answer: Performing a simple solubility test is highly recommended.

    Experimental Protocol: Small-Scale Solubility Test

    • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in your chosen solvent (e.g., 100 mM in DMSO).

    • Aliquots of Media: Aliquot your complete cell culture medium (including serum, if used) into several sterile microcentrifuge tubes (e.g., 1 mL per tube). Pre-warm these to 37°C.

    • Serial Dilutions: Create a serial dilution of your stock solution directly into the media aliquots to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Add the stock solution dropwise while gently vortexing.

    • Incubation: Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).

    • Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates that the solubility limit has been exceeded. You can also centrifuge the tubes at a low speed; a visible pellet indicates precipitation.

    • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your working maximum soluble concentration. It is advisable to use a concentration slightly below this limit in your experiments to ensure solubility.

Issue: The compound appears to be soluble initially but precipitates over time during the experiment.

This could be due to compound instability, interactions with cellular metabolites, or slow crystallization.

Solutions:

  • Reduce Incubation Time: If your experimental design allows, consider reducing the incubation time.

  • Replenish Media: For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

  • Use of Solubilizing Agents: For particularly challenging situations, the use of formulation strategies employed in pharmaceuticals could be adapted, although these may have effects on the cells and should be carefully controlled for. These include the use of cyclodextrins or non-ionic surfactants at very low, non-toxic concentrations.

Potential Signaling Pathway

Given the inhibitory action of a similar compound on soluble epoxide hydrolase (sEH), a potential signaling pathway that could be investigated for the effects of this compound is the arachidonic acid cascade. Inhibition of sEH would lead to an accumulation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects.

sEH_Pathway cluster_inhibition This compound AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic acids) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH BioEffects_EETs Anti-inflammatory Effects, Vasodilation EETs->BioEffects_EETs DHETs DHETs (Dihydroxyeicosatrienoic acids) sEH->DHETs BioEffects_DHETs Pro-inflammatory Effects DHETs->BioEffects_DHETs Inhibitor This compound Inhibitor->sEH

Caption: Potential signaling pathway affected by this compound.

This guide is intended to provide a starting point for troubleshooting. The optimal conditions for using this compound will be dependent on the specific cell line, media formulation, and experimental goals.

optimization of reaction conditions for Propyl-m-tolylurea analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Propyl-m-tolylurea analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound analogs?

A1: The most common method for preparing N,N'-disubstituted ureas like this compound is the reaction of an amine with an isocyanate.[1] In this case, you would react propylamine with m-tolyl isocyanate. This reaction is typically performed in a suitable solvent at room temperature and does not require a base.[1]

Q2: Are there alternative, safer reagents to m-tolyl isocyanate?

A2: Yes, due to the toxicity of isocyanates, several safer alternatives that generate the isocyanate in situ can be used. These include the Curtius rearrangement of a corresponding carboxylic acid, or the use of phosgene equivalents like triphosgene or carbamates.[1] Phenyl carbamates can be reacted with amines in dimethyl sulfoxide (DMSO) at ambient temperature to yield ureas.

Q3: Can this reaction be performed under "green" or environmentally friendly conditions?

A3: Recent studies have explored more environmentally benign synthesis methods. One such approach is conducting the reaction of isocyanates with amines in water ("on-water"). This method can be facile and chemoselective, and it simplifies product isolation through filtration while avoiding volatile organic compounds (VOCs).

Q4: What are the expected yields for the synthesis of this compound analogs?

A4: Yields can vary significantly depending on the specific substrates and reaction conditions. For a similar compound, 1-propyl-3-(p-tolyl)urea, a yield of 58% has been reported using a specific protocol. Optimization of reaction parameters is crucial to achieving higher yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Low reactivity of starting materials. 3. Degradation of reagents or product. 4. Suboptimal reaction temperature.1. Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. For less nucleophilic amines, consider using a more reactive isocyanate precursor or a catalyst. 3. Ensure starting materials are pure and dry. Use an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. 4. Systematically vary the temperature to find the optimum for your specific analog.
Presence of Symmetrical Urea Byproducts (e.g., di-propylurea or di-m-tolylurea) 1. If using a phosgene equivalent like triphosgene, the order of addition of reagents can be critical. 2. Reaction of the isocyanate with trace water to form a symmetrical urea.1. Carefully control the addition of the amine and the phosgene equivalent to favor the formation of the unsymmetrical product. 2. Use anhydrous solvents and reagents to minimize water contamination.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts.1. If starting materials are volatile, they may be removed under high vacuum. Otherwise, column chromatography is recommended. 2. Column chromatography is often effective for separating the desired product from byproducts. A solvent system such as petroleum ether/acetone can be a good starting point.
Reaction is very slow 1. Low reaction temperature. 2. Steric hindrance in the amine or tolyl group. 3. Low concentration of reactants.1. Gently heat the reaction mixture. For example, temperatures up to 80°C have been used in similar syntheses. 2. Increase the reaction time and/or temperature. 3. Increase the concentration of the reactants, if solubility allows.

Data Presentation: Optimization of Reaction Conditions

The following table presents illustrative data for the optimization of reaction conditions for the synthesis of a generic N-propyl-N'-(m-tolyl)urea analog. These values are intended to serve as a starting point for developing a robust experimental protocol.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Dichloromethane (DCM)25 (Room Temp.)1255
2Tetrahydrofuran (THF)25 (Room Temp.)1260
31,2-Dichloroethane (DCE)801865
4Dichloromethane (DCM)40 (Reflux)862
5Tetrahydrofuran (THF)66 (Reflux)868
6Water25 (Room Temp.)2450

Experimental Protocols

Synthesis of N-propyl-N'-(m-tolyl)urea from m-toluidine and Propyl Isocyanate

This protocol is adapted for the synthesis of the m-tolyl analog based on a reported procedure for a similar compound.

Materials:

  • m-toluidine

  • Propyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Acetone

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve m-toluidine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add propyl isocyanate (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/acetone solvent system to yield the pure N-propyl-N'-(m-tolyl)urea.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Dissolve m-toluidine in anhydrous DCM start->reagents cool Cool to 0°C reagents->cool add_isocyanate Add Propyl Isocyanate cool->add_isocyanate react Stir at RT for 12h add_isocyanate->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over MgSO4 extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure Product chromatography->end

Caption: Experimental workflow for the synthesis of N-propyl-N'-(m-tolyl)urea.

troubleshooting_guide start Low or No Product Yield? incomplete_rxn Check for unreacted starting material (TLC) start->incomplete_rxn Yes increase_time_temp Increase reaction time and/or temperature incomplete_rxn->increase_time_temp Yes side_products Are there significant side products? incomplete_rxn->side_products No purify Optimize purification (e.g., column chromatography) side_products->purify Yes no_sm No starting material and no product? side_products->no_sm No check_reagents Check reagent purity and reaction setup (e.g., anhydrous conditions) no_sm->check_reagents Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

troubleshooting guide for inconsistent Propyl-m-tolylurea results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for experiments involving Propyl-m-tolylurea. The information is presented in a question-and-answer format to directly address specific issues that may arise during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

Q2: What are the key safety precautions when handling this compound?

As with any chemical compound, proper safety measures are essential. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of a spill, the solid material should be dampened with a suitable solvent like alcohol and transferred to a sealed container for disposal.[1]

Q3: How should this compound be stored?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Urea compounds can be susceptible to degradation over time, especially in the presence of moisture or extreme temperatures.

Troubleshooting Inconsistent Experimental Results

Inconsistent results in experiments involving this compound can arise from various factors, from the initial synthesis and purification to the final analysis. The following sections provide detailed troubleshooting guides for common issues.

Synthesis and Purification

The synthesis of N,N'-disubstituted ureas, such as this compound, typically involves the reaction of an isocyanate with an amine. In this case, m-tolyl isocyanate would be reacted with propylamine.

General Synthetic Workflow

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: m-tolyl isocyanate + propylamine B Reaction in anhydrous solvent (e.g., DCM, ACN) A->B C Reaction Monitoring (e.g., TLC, LC-MS) B->C D Solvent Removal C->D E Aqueous Wash D->E F Drying of Organic Layer E->F G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure this compound H->I cluster_hplc HPLC Troubleshooting cluster_nmr NMR Troubleshooting start Inconsistent Analytical Results hplc HPLC Analysis Issue? start->hplc nmr NMR Analysis Issue? start->nmr hplc->nmr No hplc_peak Abnormal Peak Shape (Tailing, Fronting, Splitting) hplc->hplc_peak Yes nmr_peaks Unexpected Peaks or Peak Overlap nmr->nmr_peaks Yes end Consistent Results nmr->end No hplc_retention Inconsistent Retention Times hplc_baseline Noisy Baseline nmr_integration Incorrect Integration nmr_broad Broad Peaks

References

improving signal-to-noise ratio in Propyl-m-tolylurea assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Propyl-m-tolylurea assays. Given that urea-based compounds are often investigated as inhibitors of soluble epoxide hydrolase (sEH), this guide focuses on assays relevant to sEH inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

Q2: What are the common assay formats for screening sEH inhibitors?

Common assay formats for sEH inhibitors include fluorescence-based activity assays, fluorescence polarization (FP) assays, and enzyme-linked immunosorbent assays (ELISAs).[1][2][3] Fluorescence-based activity assays are widely used for high-throughput screening (HTS) due to their sensitivity and convenience.[4]

Q3: What are the key factors that can affect the signal-to-noise ratio in my assay?

Several factors can impact the signal-to-noise ratio (SNR), including:

  • Background Fluorescence: Autofluorescence from the compound, microplate, or assay buffer can increase background noise.

  • Enzyme and Substrate Concentrations: Suboptimal concentrations can lead to a weak signal or rapid substrate consumption.[4]

  • Inhibitor Solubility: Poor solubility of the test compound can cause light scattering and interfere with signal detection.

  • Incubation Times and Temperatures: Inconsistent timing and temperature can introduce variability.

  • Reagent Stability: Degradation of the enzyme, substrate, or fluorescent probe will reduce the signal.

Q4: How can I minimize background fluorescence?

To minimize background fluorescence, consider the following:

  • Use black, low-fluorescence microplates.

  • Screen for compound autofluorescence by measuring the signal of the compound in the absence of the enzyme or substrate.

  • Use assay buffers with minimal autofluorescence.

  • If using a fluorescent probe, select one with excitation and emission wavelengths that minimize overlap with potential sources of autofluorescence.[5]

Troubleshooting Guides

Issue 1: High Background Signal

High background can mask the true signal from your assay, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Compound Autofluorescence Pre-screen all compounds for inherent fluorescence at the assay's excitation and emission wavelengths. If a compound is highly fluorescent, consider a different, non-fluorescent assay format.
Contaminated Reagents or Buffers Prepare fresh buffers and reagents. Ensure all glassware and plasticware are thoroughly cleaned.
Light Leakage in Plate Reader Ensure the plate reader's seals are intact and that the instrument is not in a brightly lit area.
Non-specific Binding of Fluorescent Probe In fluorescence polarization assays, non-specific binding of the probe to the plate or other components can increase background. Include a control with no enzyme to assess non-specific binding. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer.
Issue 2: Low Signal or No Signal

A weak or absent signal can make it impossible to distinguish between active and inactive compounds.

Potential Cause Recommended Solution
Inactive Enzyme Verify the activity of your sEH enzyme stock using a known potent inhibitor as a positive control. Aliquot and store the enzyme at the recommended temperature to avoid repeated freeze-thaw cycles.
Degraded Substrate or Probe Protect fluorescent substrates and probes from light. Prepare fresh dilutions for each experiment.
Incorrect Filter Sets in Plate Reader Ensure the excitation and emission filters in your plate reader are appropriate for the fluorophore being used.[6]
Suboptimal Enzyme/Substrate Concentrations Perform a checkerboard titration of enzyme and substrate concentrations to determine the optimal conditions for a robust signal window.[4]
Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can lead to unreliable data and difficulty in identifying true hits.

Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate and use well-maintained pipettes. For small volumes, consider using automated liquid handlers.
Incomplete Mixing Ensure thorough mixing of reagents in each well, but avoid introducing bubbles.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with buffer.
Precipitation of Test Compound Visually inspect wells for any precipitation after adding the compound. If solubility is an issue, consider lowering the compound concentration or using a different solvent (ensure the final solvent concentration is consistent across all wells and does not affect enzyme activity).

Experimental Protocols

Protocol 1: Fluorescence-Based sEH Activity Assay

This protocol is adapted from established methods for screening sEH inhibitors.[4][7]

Materials:

  • Recombinant human sEH

  • Fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA

  • This compound (or other test compounds) dissolved in DMSO

  • Known sEH inhibitor (positive control, e.g., AUDA)

  • Black, 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in DMSO.

  • Add 2 µL of the compound dilutions to the wells of the 384-well plate. For controls, add 2 µL of DMSO (negative control) or the positive control.

  • Add 100 µL of sEH solution (e.g., 3 nM final concentration) in Assay Buffer to each well.

  • Incubate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 100 µL of the fluorescent substrate solution (e.g., 50 µM final concentration) in Assay Buffer to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Continue to monitor the fluorescence kinetically for 30-60 minutes, or take a single endpoint reading after a fixed time.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

Quantitative Data for sEH Inhibition Assays

Parameter Typical Value Reference
Human sEH Concentration 3 nM[4]
PHOME Substrate Concentration 50 µM[4]
AUDA (Positive Control) IC50 < 10 nM[8]
Z'-factor for a robust assay > 0.5[7]
DMSO Tolerance < 1%[2]

Visualizations

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenases CYP Epoxygenases Arachidonic_Acid->CYP_Epoxygenases EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenases->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects_EETs Vasodilation, Anti-inflammatory Effects EETs->Biological_Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Biological_Effects_DHETs Reduced Biological Activity DHETs->Biological_Effects_DHETs Propyl_m_tolylurea This compound Propyl_m_tolylurea->sEH Inhibition

Caption: sEH signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Dilution Prepare Compound Dilutions (this compound, Controls) Add_Compound Add Compounds/Controls to Plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare sEH Solution Add_Enzyme Add sEH to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Incubate Incubate (10 min, 30°C) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Plate Measure Fluorescence (Ex: 330 nm, Em: 465 nm) Add_Substrate->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis

Caption: Workflow for a fluorescence-based sEH inhibition assay.

Troubleshooting_Logic Start Poor Signal-to-Noise Ratio Check_Background High Background? Start->Check_Background Check_Signal Low Signal? Check_Background->Check_Signal No High_Background_Solutions Check Compound Autofluorescence Use Black Plates Prepare Fresh Buffers Check_Background->High_Background_Solutions Yes Check_Variability High Variability? Check_Signal->Check_Variability No Low_Signal_Solutions Verify Enzyme Activity Check Substrate Integrity Optimize Concentrations Check_Signal->Low_Signal_Solutions Yes High_Variability_Solutions Check Pipetting Accuracy Ensure Proper Mixing Address Edge Effects Check_Variability->High_Variability_Solutions Yes Good_Data Reliable Data Check_Variability->Good_Data No

Caption: A logical troubleshooting workflow for improving assay quality.

References

Validation & Comparative

Assessing the Selectivity Profile of Propyl-m-tolylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of Propyl-m-tolylurea, a putative soluble epoxide hydrolase (sEH) inhibitor. Due to the limited publicly available data on this compound, this guide leverages structure-activity relationship (SAR) data from related urea-based inhibitors to infer its likely activity and selectivity. The performance of this compound is compared with established sEH inhibitors, providing a context for its potential utility in research and drug development.

Introduction to this compound and Soluble Epoxide Hydrolase

This compound belongs to the class of urea-containing compounds that have been extensively investigated as potent inhibitors of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors promising therapeutic agents for a range of conditions, including hypertension, inflammation, and pain. The selectivity of these inhibitors is a critical parameter, as off-target effects can lead to undesirable side effects. This guide assesses the likely selectivity of this compound in the context of other well-characterized sEH inhibitors.

Comparative Selectivity Profile

For a quantitative comparison, we have compiled the inhibitory activities of three well-characterized urea-based sEH inhibitors: AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid) , TPAU (N-(1-(2,2,2-trifluoroethanoyl)piperidin-4-yl)-N'-(adamant-1-yl)urea) , and TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) . These compounds serve as benchmarks for potent and selective sEH inhibition.

CompoundTarget EnzymeIC50 (nM)Reference
This compound sEH (human)Data not available-
mEH (human)Data not available-
AUDA sEH (human)69[1]
sEH (murine)18[1]
mEH>10,000[2]
TPAU sEH (human)7.0[3]
mEHData not available
TPPU sEH (human)~1[4]
mEHData not available

Table 1: Comparative in vitro inhibitory potency of urea-based sEH inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Based on the structure of this compound, it is anticipated to be a less potent inhibitor than the adamantyl-containing comparators, as the bulky and lipophilic adamantyl group is known to confer high potency. However, it is still expected to exhibit significant selectivity for sEH over mEH.

Experimental Methodologies

To determine the selectivity profile of a compound like this compound, a standardized set of in vitro enzyme inhibition assays would be employed. A typical experimental protocol is outlined below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay is designed to measure the inhibition of sEH activity using a fluorogenic substrate.

Materials:

  • Recombinant human or murine sEH

  • Assay Buffer: Sodium phosphate buffer (pH 7.4)

  • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Test compound (this compound) and reference inhibitors

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound or reference inhibitor to the wells.

  • Add the recombinant sEH to each well and incubate for a specified period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the PHOME substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively. The hydrolysis of PHOME by sEH produces a fluorescent product.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Microsomal Epoxide Hydrolase (mEH) Inhibition Assay

A similar assay would be conducted using recombinant mEH and a substrate specific for mEH (e.g., cis-stilbene oxide) to assess the compound's activity against this related enzyme and determine its selectivity.

Visualizing the sEH Inhibition Pathway and Experimental Workflow

To better understand the context of sEH inhibition and the experimental process, the following diagrams have been generated.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Propyl_m_tolylurea This compound Propyl_m_tolylurea->sEH Inhibition

Caption: The metabolic pathway of arachidonic acid to EETs and their subsequent hydrolysis by sEH. This compound is a putative inhibitor of sEH.

sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (this compound) Dilutions Add_Components Add Buffer, Compound, and sEH to 96-well Plate Compound_Prep->Add_Components Enzyme_Prep Prepare sEH Enzyme Solution Enzyme_Prep->Add_Components Substrate_Prep Prepare PHOME Substrate Solution Add_Substrate Add PHOME Substrate Substrate_Prep->Add_Substrate Incubate Incubate for 5 min at 30°C Add_Components->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 330 nm, Em: 465 nm) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50

Caption: A typical experimental workflow for determining the IC50 of a compound against soluble epoxide hydrolase.

Conclusion

Based on the extensive literature on urea-based inhibitors, this compound is predicted to be a selective inhibitor of soluble epoxide hydrolase. While it may not possess the sub-nanomolar potency of highly optimized inhibitors like TPPU, its simpler structure could offer advantages in terms of synthesis and physicochemical properties. To definitively establish its selectivity profile, direct experimental evaluation using the assays described in this guide is essential. This would involve determining its IC50 values against sEH, mEH, and a broader panel of off-target enzymes and receptors. Such data would be invaluable for researchers considering this compound for further investigation as a chemical probe or a starting point for new drug discovery efforts.

References

Reproducibility of Propyl-m-tolylurea's Biological Effects: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and databases reveals a significant lack of publicly available research on the biological effects of a specific compound, Propyl-m-tolylurea. Despite extensive searches for reproducibility studies, primary research articles, or database entries detailing its mechanism of action, biological activity, or experimental protocols, no specific data could be retrieved.

The initial investigation for reproducibility studies of this compound yielded no results. Subsequent searches for its general biological effects, mechanism of action, and any associated in vitro or in vivo data were also unsuccessful in identifying any peer-reviewed research or substantive documentation. This absence of foundational data makes an assessment of the reproducibility of its biological effects impossible.

Further attempts to find information on the broader class of aryl urea derivatives did provide some general context on their potential as anti-proliferative and antimicrobial agents. However, these studies do not specifically mention or provide data for this compound. Without any specific experimental data for the compound , a comparative analysis with alternative substances cannot be conducted.

Due to the lack of available scientific literature and experimental data on this compound, a comparison guide on its biological effects, including quantitative data, experimental protocols, and signaling pathways, cannot be generated at this time. The scientific community has not published research that would allow for an objective comparison of its performance with other alternatives. Therefore, no tables or diagrams can be created as per the initial request.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to conduct foundational research to establish its basic biological activity and mechanism of action before any reproducibility studies or comparative analyses can be performed.

Propyl-m-tolylurea: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of propyl-m-tolylurea and its analogs. By presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to serve as a valuable resource for the rational design of more potent and selective compounds.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on the aromatic ring, as well as the length and branching of the alkyl chain. The following table summarizes the cytotoxic activity of a series of N,N'-diarylurea derivatives, which, while not direct analogs of this compound, provide valuable insights into the SAR of the broader urea scaffold.

CompoundStructureCell LineIC50 (µM)
CTPPU N-(4-chlorophenyl)-N'-(3-(trifluoromethyl)phenyl)ureaH46025.1 ± 1.5[1]
A54928.3 ± 2.1[1]
H29230.5 ± 2.8[1]
CT-(4-OH)-PU N-(4-hydroxyphenyl)-N'-(3-(trifluoromethyl)phenyl)ureaH460> 50[1]
A549> 50[1]
H292> 50[1]

Key Observations from the Data:

  • The presence of a chlorine atom on one of the phenyl rings (CTPPU) results in significantly higher cytotoxic activity compared to a hydroxyl group at the same position (CT-(4-OH)-PU). This suggests that electron-withdrawing and lipophilic substituents on the aryl group may enhance cytotoxic potency.

  • The IC50 values for CTPPU are relatively consistent across the three tested non-small-cell lung cancer (NSCLC) cell lines, indicating a potentially broad spectrum of activity against this cancer type.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and was employed to investigate the effect of the compounds on signaling pathway components.

Procedure:

  • Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Analysis

N,N'-diarylurea derivatives have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation and survival. One such pathway is the Akt/GSK-3β/c-Myc axis, which is frequently dysregulated in cancer.[1][2][3]

Akt_GSK3_cMyc_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt Activates GSK-3β GSK-3β Akt->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Inhibits Degradation c-Myc c-Myc β-catenin->c-Myc Activates Cell_Cycle_Progression Cell Cycle Progression c-Myc->Cell_Cycle_Progression Promotes CTPPU CTPPU CTPPU->Akt Inhibits

Caption: The Akt/GSK-3β/c-Myc signaling pathway and the inhibitory effect of CTPPU.

As depicted in the diagram, the activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates GSK-3β. This inactivation of GSK-3β prevents the degradation of β-catenin, allowing it to translocate to the nucleus and activate the transcription of target genes, including the proto-oncogene c-Myc, which promotes cell cycle progression. The N,N'-diarylurea derivative CTPPU has been shown to inhibit the activation of Akt, thereby disrupting this pro-survival signaling cascade and leading to cell cycle arrest and inhibition of cell proliferation.[1][2][3]

References

Comparative Study of N-Propyl-N'-(m-tolyl)urea and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the racemic mixture and individual enantiomers of the chiral urea derivative, N-Propyl-N'-(m-tolyl)urea. Due to the limited availability of direct experimental data on this specific compound, this guide presents a hypothetical comparative study based on established principles of chiral chemistry and the known biological activities of structurally related urea derivatives.

This document outlines a proposed synthetic route, a method for enantiomeric resolution, and a comparative analysis of the hypothetical biological activities of the (R)- and (S)-enantiomers of N-Propyl-N'-(m-tolyl)urea. The experimental protocols and data presented are illustrative and intended to serve as a framework for future research.

Synthesis and Enantiomeric Resolution

The synthesis of racemic N-Propyl-N'-(m-tolyl)urea can be achieved through the reaction of m-tolyl isocyanate with propylamine. The subsequent resolution of the enantiomers is a critical step for comparative biological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation of enantiomers.[1][2][3]

Proposed Experimental Protocol: Synthesis of Racemic N-Propyl-N'-(m-tolyl)urea
  • Materials: m-tolyl isocyanate, propylamine, anhydrous diethyl ether.

  • Procedure:

    • Dissolve m-tolyl isocyanate (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add propylamine (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • The resulting precipitate, racemic N-Propyl-N'-(m-tolyl)urea, is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Proposed Experimental Protocol: Enantiomeric Resolution by Chiral HPLC
  • Instrumentation: A preparative HPLC system equipped with a chiral stationary phase column (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (ratio to be optimized).

  • Procedure:

    • Dissolve the racemic N-Propyl-N'-(m-tolyl)urea in the mobile phase.

    • Inject the solution onto the chiral column.

    • Monitor the elution of the enantiomers using a UV detector.

    • Collect the fractions corresponding to each enantiomer.

    • The enantiomeric excess (ee) of the collected fractions should be determined using analytical chiral HPLC.

Comparative Biological Activity: A Hypothetical Study

Urea derivatives have been shown to possess a range of biological activities, including anti-inflammatory, and anticancer effects.[4][5][6][7] It is well-established that the pharmacological and toxicological effects of chiral drugs can be enantiomer-dependent.[8] This section outlines a hypothetical comparative study of the anti-inflammatory activity of the racemic mixture and individual enantiomers of N-Propyl-N'-(m-tolyl)urea.

Hypothetical In Vitro Assay: Inhibition of Cyclooxygenase (COX) Enzymes

Many anti-inflammatory drugs exert their effects by inhibiting COX enzymes. A comparative in vitro study could assess the inhibitory activity of the test compounds against COX-1 and COX-2.

Table 1: Hypothetical IC50 Values for Inhibition of COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Racemic N-Propyl-N'-(m-tolyl)urea15.22.85.4
(R)-N-Propyl-N'-(m-tolyl)urea25.81.517.2
(S)-N-Propyl-N'-(m-tolyl)urea8.510.30.8
Celecoxib (Control)15.00.00781923
Proposed Experimental Protocol: COX Inhibition Assay
  • Assay Kit: Commercially available COX inhibitor screening assay kit.

  • Procedure:

    • Prepare a series of dilutions for each test compound (racemate, (R)-enantiomer, (S)-enantiomer) and the control drug.

    • Incubate the compounds with purified recombinant human COX-1 and COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Visualizing the Workflow and a Hypothetical Signaling Pathway

To aid in the understanding of the experimental process and a potential mechanism of action, the following diagrams are provided.

Synthesis_and_Resolution_Workflow cluster_synthesis Synthesis cluster_resolution Enantiomeric Resolution m-tolyl isocyanate m-tolyl isocyanate Reaction Reaction m-tolyl isocyanate->Reaction propylamine propylamine propylamine->Reaction Racemic Mixture Racemic Mixture Reaction->Racemic Mixture Chiral HPLC Chiral HPLC Racemic Mixture->Chiral HPLC R-enantiomer R-enantiomer Chiral HPLC->R-enantiomer S-enantiomer S-enantiomer Chiral HPLC->S-enantiomer

Caption: Workflow for the synthesis of racemic N-Propyl-N'-(m-tolyl)urea and its resolution into individual enantiomers.

Hypothetical_Signaling_Pathway Inflammatory Stimulus Inflammatory Stimulus Membrane Phospholipids Membrane Phospholipids Inflammatory Stimulus->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation R-Enantiomer R-Enantiomer R-Enantiomer->COX-2 Inhibition

Caption: Hypothetical signaling pathway showing the inhibition of COX-2 by the (R)-enantiomer of N-Propyl-N'-(m-tolyl)urea.

Conclusion

This comparative guide provides a foundational framework for the investigation of N-Propyl-N'-(m-tolyl)urea and its enantiomers. Based on the hypothetical data, the (R)-enantiomer demonstrates significantly higher selectivity for COX-2 inhibition compared to the (S)-enantiomer and the racemic mixture, suggesting it may have a more favorable therapeutic profile with potentially fewer side effects associated with COX-1 inhibition. These illustrative findings underscore the critical importance of chiral separation and enantiomer-specific biological evaluation in drug discovery and development. Further experimental validation is necessary to confirm these hypotheses and fully elucidate the pharmacological profile of this compound and its stereoisomers.

References

In Vivo Veritas: Scrutinizing In Vitro Predictions for p-Tolylurea's Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide focuses on p-tolylurea , the para-isomer of tolylurea, due to the availability of public data. No peer-reviewed in vivo or in vitro studies were found for Propyl-m-tolylurea. While structurally related, the toxicological profiles of these compounds may differ significantly.

I. Comparative Analysis of In Vivo and In Vitro Findings

An in-depth analysis of p-tolylurea showcases a scenario where in vivo carcinogenicity is observed, while in vitro mutagenicity tests yield negative results. This highlights the complexity of carcinogenesis, which can be driven by mechanisms other than direct DNA mutation.

In Vivo Carcinogenicity Profile of p-Tolylurea

A long-term carcinogenesis bioassay conducted on mice and rats provides the primary in vivo data for p-tolylurea.[1] In this study, the compound was administered in the diet to both species for an extended period.

Key Findings:

  • Mice: A statistically significant increase in the incidence of malignant lymphomas was observed in male mice.[1]

  • Rats: No significant increase in tumor incidence was noted in rats under the conditions of the study.[1]

This species-specific carcinogenic effect underscores the intricate biological environment that influences a chemical's activity.

In Vitro Mutagenicity Profile of p-Tolylurea

In contrast to the in vivo findings, in vitro testing of p-tolylurea in the Salmonella typhimurium mutagenicity assay, commonly known as the Ames test, did not indicate mutagenic activity. This assay is a widely used primary screening tool to assess the potential of a chemical to cause DNA mutations.

Key Findings:

  • Ames Test: p-Tolylurea was found to be non-mutagenic in Salmonella typhimurium strains.

The discordance between the in vivo carcinogenicity in mice and the negative in vitro mutagenicity suggests that p-tolylurea may act through a non-genotoxic mechanism of carcinogenesis. This could involve promoting cell proliferation, inhibiting apoptosis, or disrupting endocrine signaling, pathways not typically assessed in standard mutagenicity assays.

II. Performance Comparison with Alternative Compounds

The in vivo bioassay that evaluated p-tolylurea also included several other non-commercial chemical compounds, providing a valuable dataset for comparative analysis.[1]

Comparative Carcinogenicity Data

The table below summarizes the key findings for p-tolylurea and the alternative compounds tested in the same bioassay.

CompoundSpeciesTarget Organ(s)Carcinogenic Effect
p-Tolylurea Mouse (Male) Hematopoietic System Malignant Lymphomas [1]
RatN/ANon-carcinogenic[1]
AcetamideRatLiverHepatocellular Carcinomas[1]
Mouse (Male)Hematopoietic SystemMalignant Lymphomas[1]
HexanamideMouse (Male)Hematopoietic SystemMalignant Lymphomas[1]
RatN/ANon-carcinogenic[1]
AdipamideMouse, RatN/ANon-carcinogenic[1]
UreaMouse, RatN/ANon-carcinogenic[1]

This comparative data illustrates the diverse carcinogenic potential of structurally different amides and ureas, with some exhibiting potent, species-specific carcinogenicity while others are non-carcinogenic under the tested conditions.

III. Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for the key in vivo and in vitro studies cited.

In Vivo Carcinogenesis Bioassay
  • Test Animals: Male and female C57BL/6 mice and Fischer 344 rats.[1]

  • Administration: The test compounds were administered in the diet for a significant portion of the animals' lifespan.[1]

  • Dose Levels:

    • p-Tolylurea: 0.2% in the diet for both mice and rats.[1]

    • Acetamide: 2.36% for rats; 1.18% and 2.36% for mice.[1]

    • Hexanamide: 1.5% for rats; 1.0% and 1.5% for mice.[1]

    • Adipamide: 2.4% and 5.8% for rats; 1.6% and 2.4% for mice.[1]

    • Urea: 0.45%, 0.9%, and 4.5% for both mice and rats.[1]

  • Observation Period: Animals were monitored for the development of tumors.

  • Endpoint: Histopathological examination of tissues to identify neoplastic lesions.

In Vitro Salmonella Mutagenicity Assay (Ames Test)
  • Test System: Various strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.

  • Metabolic Activation: The assay is conducted with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in a living organism.

  • Methodology: The test compound is incubated with the bacterial strains. If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to produce histidine and form colonies on a histidine-deficient medium.

  • Endpoint: The number of revertant colonies is counted and compared to a negative control. A significant increase in the number of colonies indicates a mutagenic effect.

IV. Visualizing the Discrepancy: A Logical Workflow

G Logical Workflow: p-Tolylurea Carcinogenicity Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_conclusion Overall Conclusion invitro_test Ames Test (Salmonella Mutagenicity) invitro_result Result: Non-mutagenic invitro_test->invitro_result conclusion p-Tolylurea is a non-genotoxic carcinogen in male mice. invitro_result->conclusion Suggests non-genotoxic mechanism invivo_test Carcinogenesis Bioassay (Mice and Rats) invivo_result_mice Result (Mice): Carcinogenic (Malignant Lymphomas) invivo_test->invivo_result_mice invivo_result_rats Result (Rats): Non-carcinogenic invivo_test->invivo_result_rats invivo_result_mice->conclusion invivo_result_rats->conclusion Species-specific effect

Caption: Workflow of p-tolylurea's carcinogenicity assessment.

V. Signaling Pathways: A Hypothetical Non-Genotoxic Mechanism

While the exact mechanism of p-tolylurea-induced carcinogenesis is not elucidated in the available literature, a hypothetical signaling pathway for a non-genotoxic carcinogen often involves the activation of cellular proliferation pathways and the inhibition of apoptosis. The diagram below illustrates a generalized pathway that could be investigated in future studies.

G Hypothetical Non-Genotoxic Carcinogenesis Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p_tolylurea p-Tolylurea receptor Cell Surface Receptor (e.g., Growth Factor Receptor) p_tolylurea->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, Myc) erk->transcription_factors akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 inhibits apoptosis gene_expression Gene Expression (Proliferation & Survival Genes) transcription_factors->gene_expression cell_proliferation Increased Cell Proliferation apoptosis_inhibition Inhibition of Apoptosis

Caption: A potential non-genotoxic signaling pathway.

References

Propyl-m-tolylurea versus vehicle control in animal experiments

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no publicly available studies on the effects of Propyl-m-tolylurea in animal models with a vehicle control were identified. This lack of data prevents a comparative analysis of its performance against a control group.

For researchers, scientists, and drug development professionals interested in this specific compound, this indicates a significant gap in the current body of scientific knowledge. While information on the chemical structure of this compound is available, its biological activity, efficacy, and safety profile in vivo remain uncharacterized in published research.

The Importance of Vehicle-Controlled Studies

In preclinical animal experiments, a vehicle control group is fundamental. The vehicle is the substance used to dissolve or dilute the experimental compound, in this case, this compound, for administration. The vehicle control group receives the vehicle alone, without the active compound. This allows researchers to isolate the effects of the compound itself from any potential effects of the vehicle. Without such a control, it is impossible to determine if observed outcomes are a direct result of the test substance or an artifact of the administration process.

Future Research Directions

The absence of data on this compound suggests several potential avenues for future investigation:

  • Initial In Vitro Screening: Before proceeding to animal models, in vitro studies could be conducted to determine the compound's basic cellular effects and potential mechanisms of action.

  • Pharmacokinetic and Toxicological Profiling: Should in vitro studies show promise, initial animal studies would be required to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as to establish a basic safety profile.

  • Efficacy Studies with Vehicle Control: Following initial safety and pharmacokinetic assessments, well-designed efficacy studies incorporating a vehicle control group would be necessary to determine if this compound has any therapeutic potential.

General Experimental Workflow for Preclinical Compound Evaluation

For a novel compound like this compound, a typical preclinical evaluation workflow would involve several key stages. The following diagram illustrates a generalized process.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Target Identification Target Identification Cell-Based Assays Cell-Based Assays Target Identification->Cell-Based Assays Validate Target Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Elucidate Pathway Pharmacokinetics (ADME) Pharmacokinetics (ADME) Mechanism of Action Studies->Pharmacokinetics (ADME) Transition to Animal Models Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Assess Safety Efficacy Studies (with Vehicle Control) Efficacy Studies (with Vehicle Control) Toxicology Studies->Efficacy Studies (with Vehicle Control) Determine Therapeutic Effect Lead Optimization Lead Optimization Efficacy Studies (with Vehicle Control)->Lead Optimization Refine Compound

Figure 1. A generalized workflow for the preclinical evaluation of a novel chemical compound.

Elucidating the Precise Mechanism of Action of Propyl-m-tolylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific experimental data on the mechanism of action of Propyl-m-tolylurea is not available in the public scientific literature. This guide, therefore, provides a comparative overview of the potential mechanisms of action based on the known activities of structurally related tolylurea and urea-based compounds. The experimental protocols described are standard methodologies that would be employed to investigate the precise mechanism of this compound.

Introduction

Urea derivatives are a versatile class of compounds with a wide range of biological activities, including herbicidal, insecticidal, and therapeutic effects. The specific mechanism of action is highly dependent on the nature and position of the substituents on the urea scaffold. For an uncharacterized compound like this compound, several potential mechanisms could be hypothesized based on the activities of its structural analogs. This guide explores these possibilities to provide a framework for future research.

The primary candidates for the mechanism of action of this compound fall into three broad categories: enzyme inhibition, disruption of cellular signaling, and interference with photosynthetic pathways. Each of these potential mechanisms is associated with a distinct set of experimental readouts and molecular targets.

Potential Mechanisms of Action and Comparative Analysis

Based on the activities of related compounds, this compound could potentially act as one of the following:

  • A Urease Inhibitor: Many urea derivatives are known to inhibit urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. This is a common mechanism for compounds designed to treat ulcers caused by Helicobacter pylori or to reduce ammonia volatilization from urea-based fertilizers.[1][2][3][4]

  • A Photosynthesis Inhibitor: Substituted ureas are a well-known class of herbicides that act by inhibiting photosynthesis.[5][6] Specifically, they can block the electron transport chain in photosystem II.

  • A Quorum Sensing Inhibitor: Some diaryl ureas, such as 1,3-di-m-tolyl-urea, have been shown to inhibit bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[7][8]

  • A Modulator of Other Biological Targets: Urea derivatives have also been reported to exhibit a range of other activities, including antidepressant and antimicrobial effects, suggesting interactions with various other cellular targets.[9][10][11]

The following sections detail the hypothetical mechanism for each possibility and outline the experimental approaches required for verification.

This compound as a Urease Inhibitor

Hypothetical Mechanism

As a urease inhibitor, this compound would likely bind to the active site of the urease enzyme, preventing the hydrolysis of urea to ammonia and carbamate. The binding could be competitive, non-competitive, or uncompetitive, and may involve chelation with the nickel ions in the active site.[1][2][3]

Supporting Experimental Data (Hypothetical)
ParameterThis compoundAcetohydroxamic Acid (AHA)Hydroxyurea (HU)
Target Enzyme UreaseUreaseUrease
IC50 (µM) To be determined~25~100[4]
Inhibition Type To be determinedCompetitiveCompetitive
Binding Affinity (Kd) To be determinedData not availableData not available
Experimental Protocol: Urease Inhibition Assay

Objective: To determine the inhibitory effect of this compound on urease activity.

Materials:

  • Purified Jack Bean Urease (or other source)

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.4)

  • Nessler's reagent (for ammonia detection)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of urease solution to each well.

  • Add 25 µL of the this compound dilutions (or buffer for control) to the respective wells.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction and measure the amount of ammonia produced using Nessler's reagent by reading the absorbance at 450 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Diagram

Urease_Inhibition cluster_0 Urease Catalytic Cycle cluster_1 Inhibition Urea Urea Urease Urease (Active Site with Ni2+) Urea->Urease Binds to active site Products Ammonia + Carbamate Urease->Products Hydrolysis Inhibited_Urease Inhibited Urease Complex Propyl_m_tolylurea This compound Propyl_m_tolylurea->Urease Binds to enzyme

Caption: Hypothetical inhibition of the urease catalytic cycle by this compound.

This compound as a Photosynthesis Inhibitor

Hypothetical Mechanism

Many urea-based herbicides function by blocking the plastoquinone (QB) binding site on the D1 protein of the photosystem II (PSII) complex in chloroplasts. This interrupts the photosynthetic electron transport chain, leading to the inhibition of CO2 fixation and the generation of reactive oxygen species, ultimately causing cell death in plants.[5]

Supporting Experimental Data (Hypothetical)
ParameterThis compoundDiuron (DCMU)
Target Photosystem II (PSII)Photosystem II (PSII)
EC50 (µM) for Chlorophyll Fluorescence To be determined~0.03
Effect on O2 Evolution To be determinedInhibition
Experimental Protocol: Measurement of Chlorophyll Fluorescence

Objective: To assess the effect of this compound on photosystem II activity.

Materials:

  • Intact plant leaves (e.g., Arabidopsis thaliana or spinach)

  • This compound solutions of varying concentrations

  • Pulse-Amplitude-Modulated (PAM) fluorometer

Procedure:

  • Dark-adapt the plant leaves for at least 30 minutes.

  • Treat the leaves with different concentrations of this compound.

  • Measure the minimal fluorescence (Fo) with a weak measuring light.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).

  • A decrease in Fv/Fm indicates inhibition of PSII.

Experimental Workflow Diagram

Photosynthesis_Inhibition_Workflow Plant_Material Intact Plant Leaves Dark_Adaptation Dark Adaptation (30 min) Plant_Material->Dark_Adaptation Treatment Treatment with This compound Dark_Adaptation->Treatment PAM_Measurement PAM Fluorometry Treatment->PAM_Measurement Data_Analysis Calculate Fv/Fm PAM_Measurement->Data_Analysis Conclusion Assess PSII Inhibition Data_Analysis->Conclusion Quorum_Sensing_Inhibition QS_Signal Quorum Sensing Signal Receptor Bacterial Receptor QS_Signal->Receptor Binds Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Biofilm Biofilm Formation & Virulence Gene_Expression->Biofilm Leads to Propyl_m_tolylurea This compound Propyl_m_tolylurea->Receptor Inhibits (Hypothesized)

References

A Head-to-Head Comparison of Propylthiouracil (PTU) and Methimazole (MMI) for the Management of Hyperthyroidism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Propylthiouracil (PTU) and the standard drug, Methimazole (MMI), for the treatment of hyperthyroidism. The information presented is intended to support research and clinical decision-making by offering a detailed analysis of their respective efficacy, safety profiles, and mechanisms of action, supported by experimental data and protocols.

Executive Summary

Propylthiouracil and Methimazole are both thionamide medications that form the cornerstone of antithyroid drug therapy.[1] They are widely used in the management of hyperthyroidism, particularly in Graves' disease.[1] Both drugs effectively inhibit the production of thyroid hormones.[2] However, they exhibit notable differences in their pharmacokinetic profiles, potency, and potential adverse effects that influence their clinical application. Methimazole is generally considered the preferred option in most clinical scenarios due to its superior efficacy, longer half-life allowing for once-daily dosing, and a lower risk of severe liver injury.[1][3] Propylthiouracil is reserved for specific situations, such as during the first trimester of pregnancy, in cases of thyroid storm, or for patients who experience adverse reactions to methimazole.[1][3]

Mechanism of Action

Both Propylthiouracil and Methimazole work by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][4] This inhibition prevents the oxidation of iodide and its subsequent incorporation into tyrosine residues on thyroglobulin, thereby blocking the production of thyroxine (T4) and triiodothyronine (T3).[2][5]

A key distinction in their mechanism is that Propylthiouracil also inhibits the peripheral conversion of T4 to the more biologically active T3 by inhibiting the 5'-deiodinase enzyme.[2] This dual action can be particularly advantageous in the acute management of severe hyperthyroidism or thyroid storm.[6]

cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_peripheral_tissues Peripheral Tissues Iodide Iodide Iodine Iodine Iodide->Iodine Oxidation MIT MIT Iodine->MIT Iodination DIT DIT Iodine->DIT Iodination Thyroglobulin Thyroglobulin T3_T4_Thyroglobulin T3/T4 on Thyroglobulin MIT->T3_T4_Thyroglobulin Coupling DIT->T3_T4_Thyroglobulin Coupling T4 T4 T3_T4_Thyroglobulin->T4 Proteolysis & Release T3 T3 T3_T4_Thyroglobulin->T3 Proteolysis & Release TPO Thyroid Peroxidase PTU_MMI Propylthiouracil (PTU) Methimazole (MMI) PTU_MMI->TPO Inhibition T4->T3 Conversion Deiodinase 5'-deiodinase PTU Propylthiouracil (PTU) PTU->Deiodinase Inhibition

Figure 1: Mechanism of action of Propylthiouracil and Methimazole.

Efficacy Comparison

Clinical studies have consistently demonstrated that Methimazole is more potent and has a longer duration of action than Propylthiouracil.[1] A meta-analysis of randomized controlled trials showed that Methimazole may be more effective than Propylthiouracil in reducing T3, T4, FT3, and FT4 levels.[4]

Table 1: Comparison of Efficacy in Normalizing Thyroid Hormone Levels
OutcomeMethimazolePropylthiouracilSignificanceCitation
Normalized Free T4 (FT4) at 12 weeks 96.5%78.3%P < 0.001[7]
Normalized Free T3 (FT3) at 12 weeks 90.0%62.9%P < 0.001[7]
Reduction in T3 levels (WMD) LowerHigherP = 0.006[4][8]
Reduction in T4 levels (WMD) LowerHigherP = 0.002[4][8]
Reduction in FT3 levels (WMD) LowerHigherP = 0.019[4][8]
Reduction in FT4 levels (WMD) LowerHigherP = 0.003[4][8]
WMD: Weighted Mean Difference

In patients with severe hyperthyroidism, a higher dose of Methimazole (30 mg/day) was found to be more effective in normalizing FT4 levels compared to Propylthiouracil (300 mg/day).[7][9]

Safety and Tolerability

The safety profiles of Propylthiouracil and Methimazole are a critical consideration in clinical practice. While both drugs are generally well-tolerated, they are associated with a range of side effects, from minor skin rashes to life-threatening agranulocytosis and hepatotoxicity.[2]

Table 2: Comparison of Key Adverse Events
Adverse EventMethimazolePropylthiouracilSignificanceCitation
Risk of Liver Function Damage (OR) LowerHigherP < 0.001[4][8]
Risk of Hypothyroidism (OR) HigherLowerP = 0.002[4]
Risk of Congenital Anomalies (OR) HigherLowerP = 0.002[10]
Hepatotoxicity Less frequent, cholestaticMore frequent, can be severe and fatal-[3][6]
Agranulocytosis RareRare-[2][6]
Minor Side Effects (e.g., rash, itching) CommonCommon-[9][11]
OR: Odds Ratio

Propylthiouracil carries a boxed warning for severe liver injury and acute liver failure, which is a significant reason for the preference for Methimazole in most cases.[3] Conversely, Methimazole is associated with a higher risk of congenital anomalies, particularly in the first trimester of pregnancy, making Propylthiouracil the preferred choice during this period.[10][12]

Experimental Protocols

Protocol 1: Measurement of Serum Thyroid Hormone Levels

Objective: To quantify the concentrations of total and free T4 and T3, and TSH in serum samples.

Methodology: Immunoassay

  • Sample Collection: Collect whole blood via venipuncture into a serum separator tube. Allow the blood to clot at room temperature for 30-60 minutes.

  • Serum Separation: Centrifuge the sample at 1000-1300 x g for 10 minutes. Aspirate the serum into a clean, labeled tube.

  • Assay Principle: Utilize a competitive or sandwich immunoassay, depending on the analyte. Most clinical laboratories use automated immunoassay platforms.[13]

    • For TSH (Sandwich Immunoassay): The patient's serum is incubated with two different antibodies. One is biotinylated and the other is labeled with a reporter molecule (e.g., a ruthenium complex). A sandwich complex is formed with the TSH molecule. Streptavidin-coated microparticles are added, and the complex binds to the solid phase. The amount of reporter molecule is measured and is directly proportional to the TSH concentration.[14]

    • For Free T4/T3 (Competitive Immunoassay): The patient's serum is incubated with a labeled T4/T3 analog and a specific antibody. The labeled analog and the patient's endogenous T4/T3 compete for binding sites on the antibody. The amount of bound labeled analog is inversely proportional to the concentration of free T4/T3 in the sample.[15]

  • Data Analysis: The concentration of each hormone is determined by comparing the signal from the patient sample to a standard curve generated from calibrators with known concentrations.[14]

Protocol 2: Thyroid Peroxidase (TPO) Inhibition Assay

Objective: To assess the in vitro inhibitory effect of Propylthiouracil and Methimazole on thyroid peroxidase activity.

Methodology: Colorimetric or Luminometric Assay

  • Reagents:

    • Purified thyroid peroxidase enzyme

    • Substrate (e.g., guaiacol or Amplex UltraRed)

    • Hydrogen peroxide (H₂O₂)

    • Test compounds (Propylthiouracil and Methimazole) dissolved in an appropriate solvent

    • Assay buffer (e.g., phosphate-buffered saline)

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, TPO enzyme, and the substrate.

    • Add varying concentrations of the test compounds (Propylthiouracil and Methimazole) to the reaction mixture. A control with no inhibitor should also be included.

    • Initiate the enzymatic reaction by adding H₂O₂.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

    • Measure the product formation. For a colorimetric assay with guaiacol, this would be the change in absorbance at a specific wavelength. For a luminometric assay, it would be the light emission.[16]

  • Data Analysis:

    • Calculate the percentage of TPO inhibition for each concentration of the test compounds compared to the control.

    • Determine the IC₅₀ (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for both Propylthiouracil and Methimazole.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy and safety of Propylthiouracil and Methimazole.

Patient_Recruitment Patient Recruitment (Newly Diagnosed Hyperthyroidism) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_PTU Propylthiouracil Group Randomization->Group_PTU Group_MMI Methimazole Group Randomization->Group_MMI Treatment_Period Treatment Period (e.g., 12 weeks) Group_PTU->Treatment_Period Group_MMI->Treatment_Period Follow_Up Follow-Up Assessments (e.g., Weeks 4, 8, 12) Treatment_Period->Follow_Up Data_Collection Data Collection (Thyroid Function Tests, Adverse Events) Follow_Up->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Figure 2: Workflow of a randomized controlled trial.

Conclusion

References

Independent Verification of Propylthiouracil's Efficacy in Hyperthyroidism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Propylthiouracil (PTU) and its primary alternatives for the treatment of hyperthyroidism, supported by experimental data from clinical trials and meta-analyses. The information is intended to assist researchers and drug development professionals in understanding the efficacy, mechanisms of action, and comparative performance of these therapies.

Mechanism of Action: Thionamides

Propylthiouracil is a member of the thionamide class of drugs, which also includes Methimazole (MMI). These drugs are central to the management of hyperthyroidism. Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. By blocking TPO, thionamides prevent the iodination of tyrosine residues on thyroglobulin, a critical step in the production of thyroxine (T4) and triiodothyronine (T3).

Propylthiouracil has a secondary mechanism of action that distinguishes it from methimazole; it also inhibits the peripheral conversion of T4 to the more active T3 by blocking the enzyme 5'-deiodinase. This dual action can lead to a more rapid reduction in circulating T3 levels.

Efficacy of Propylthiouracil and Alternatives: A Quantitative Comparison

The clinical efficacy of Propylthiouracil is most appropriately assessed in comparison to Methimazole and another common treatment, Radioactive Iodine (RAI) therapy. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Efficacy of Propylthiouracil and Methimazole in Achieving Euthyroidism
Drug Dosage Time to Euthyroidism Percentage of Patients Achieving Normal Free T4 at 12 Weeks
Propylthiouracil (PTU)100 mg three times dailySlower than Methimazole78%
Methimazole (MMI)15 mg once daily-86%
Methimazole (MMI)30 mg daily (15 mg twice daily)Faster than PTU97%
Table 2: Efficacy of Radioactive Iodine (RAI) Therapy
Parameter Reported Efficacy
Success rate (cure rate) with a single dose87.7% in one study, over 90% in another
Time to maximum benefit3 to 6 months
Incidence of post-treatment hypothyroidismOver two-thirds of patients
Table 3: Comparison of Adverse Events
Adverse Event Propylthiouracil (PTU) Methimazole (MMI)
Hepatotoxicity Higher risk, including a boxed warning for severe liver injuryLower risk of severe hepatotoxicity
Agranulocytosis (severe drop in white blood cells) Present, but potentially less frequent than with MMIA known, dangerous side effect
Rash Less common than with higher-dose MMIMore common with higher doses
Use in Pregnancy Preferred in the first trimester due to lower risk of congenital malformationsAssociated with a higher risk of birth defects in the first trimester

Experimental Protocols

The primary method for assessing the efficacy of anti-thyroid treatments is through the measurement of thyroid function tests.

Thyroid-Stimulating Hormone (TSH) Measurement
  • Principle: A third-generation immunometric assay (sandwich assay) is the standard. A sample (serum or plasma) is incubated with a biotinylated monoclonal TSH-specific antibody and a monoclonal TSH-specific antibody labeled with a ruthenium complex. This forms a sandwich complex. Streptavidin-coated microparticles are then added, which bind to the biotin, attaching the complex to a solid phase. The reaction mixture is aspirated into a measuring cell where a voltage is applied, inducing chemiluminescent emission, which is measured by a photomultiplier.

  • Sample: 50 µL of serum or plasma.

  • Analytical Measurement Range: Typically 0.005-100 mIU/L.

  • Interpretation: In hyperthyroidism, TSH levels are suppressed. Successful treatment leads to a rise in TSH into the normal reference range (approximately 0.4-4.2 mIU/L).

Free Thyroxine (FT4) and Free Triiodothyronine (FT3) Measurement
  • Principle: Automated immunoassays are commonly used to estimate free hormone levels. These can be one-step or two-step assays. The principle involves a competitive or immunometric reaction where the free hormone in the sample competes with a labeled hormone for binding sites on a specific antibody. The amount of bound labeled hormone is inversely proportional to the concentration of free hormone in the sample. Equilibrium dialysis followed by mass spectrometry is considered a reference method but is more labor-intensive.

  • Sample: Serum.

  • Interpretation: In hyperthyroidism, FT4 and FT3 levels are elevated. Effective treatment will result in the normalization of these levels. Monitoring is typically performed every 4-8 weeks until the patient is euthyroid.

Visualizations

Signaling Pathway and Mechanism of Action

Thyroid_Hormone_Synthesis_and_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_periphery Peripheral Tissues Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Oxidation MIT Monoiodotyrosine (MIT) Iodine->MIT Iodination DIT Diiodotyrosine (DIT) Iodine->DIT Iodination Thyroglobulin Thyroglobulin (Tg) T3 Triiodothyronine (T3) MIT->T3 Coupling DIT->T3 Coupling T4 Thyroxine (T4) DIT->T4 Coupling TPO Thyroid Peroxidase (TPO) TPO->Iodine TPO->MIT TPO->DIT TPO->T3 TPO->T4 PTU Propylthiouracil (PTU) PTU->TPO Inhibits MMI Methimazole (MMI) MMI->TPO Inhibits Peripheral_T4 T4 Peripheral_T3 T3 Peripheral_T4->Peripheral_T3 Conversion Deiodinase 5'-deiodinase Deiodinase->Peripheral_T3 PTU_peripheral Propylthiouracil (PTU) PTU_peripheral->Deiodinase Inhibits

Caption: Mechanism of thionamides in thyroid hormone synthesis.

Experimental Workflow for Efficacy Assessment

Efficacy_Assessment_Workflow Start Patient with Newly Diagnosed Graves' Disease Baseline Baseline Assessment: - TSH - FT4, FT3 - Clinical Evaluation Start->Baseline Randomization Randomization Baseline->Randomization PTU_Arm Propylthiouracil Treatment Arm Randomization->PTU_Arm Group A MMI_Arm Methimazole Treatment Arm Randomization->MMI_Arm Group B RAI_Arm Radioactive Iodine Therapy Arm Randomization->RAI_Arm Group C FollowUp Follow-up at 4, 8, 12 weeks: - TSH - FT4, FT3 - Adverse Event Monitoring PTU_Arm->FollowUp MMI_Arm->FollowUp RAI_Arm->FollowUp Euthyroid Euthyroidism Achieved? FollowUp->Euthyroid Continue Continue and Taper Treatment Euthyroid->Continue Yes Adjust Adjust Dose / Consider Alternative Euthyroid->Adjust No End Long-term Follow-up (Relapse, Hypothyroidism) Continue->End Adjust->FollowUp

Caption: Clinical trial workflow for hyperthyroidism treatments.

Propyl-m-tolylurea and its Alternatives: A Comparative Guide to Soluble Epoxide Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the binding specificity of Propyl-m-tolylurea and related compounds as inhibitors of soluble epoxide hydrolase (sEH). This enzyme is a critical therapeutic target for managing inflammation, hypertension, and pain.

This compound belongs to a class of urea-based compounds that have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a key role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising strategy for the treatment of various diseases. This guide compares the inhibitory potency of urea-based sEH inhibitors with other chemical scaffolds and provides detailed experimental protocols for assessing their binding characteristics.

Comparative Analysis of sEH Inhibitor Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of urea-based and non-urea sEH inhibitors against human soluble epoxide hydrolase.

Compound ClassCompound Name/IDIC50 (nM) for human sEHReference
Urea-Based Inhibitors N,N'-dicyclohexylurea (DCU)30 ± 2[1]
1-Adamantyl-3-(4-trifluoromethoxy)phenylurea2.94[2]
1-Adamantyl-3-(4-cyanophenyl)urea1.69[2]
Triclocarban (TCC)24 ± 5[3]
Non-Urea Inhibitors trans-AUCB<10[4]
Ciclesonide100[4]
SC-75741<10[4]

Signaling Pathway of sEH in Eicosanoid Metabolism

The following diagram illustrates the role of soluble epoxide hydrolase in the arachidonic acid cascade and the mechanism of its inhibition.

sEH_pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Inhibitors This compound & Other sEH Inhibitors Inhibitors->sEH Inhibition

Caption: Role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid.

Experimental Protocols

Accurate determination of inhibitor potency is crucial for drug development. The following section details a common fluorescence-based assay for measuring sEH activity and inhibition.

Fluorescence-Based Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is adapted from commercially available sEH inhibitor screening kits and published literature.[5][6][7][8][9]

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)

  • Fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))

  • Test compounds (e.g., this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microtiter plates

  • Fluorescence plate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent substrate in DMSO.

    • Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare a vehicle control containing the same concentration of solvent as the test compound dilutions.

    • Dilute the recombinant sEH to the desired concentration in the assay buffer. Keep the enzyme solution on ice.

  • Assay Protocol:

    • Add a defined volume of the diluted test compound or vehicle control to the wells of the 96-well plate.

    • Add the diluted sEH enzyme solution to each well, except for the background control wells. For background wells, add assay buffer.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode for a set duration (e.g., 15-30 minutes) at the appropriate excitation and emission wavelengths. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

sEH_assay_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Vehicle to 96-well Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare sEH Enzyme Solution Add_Enzyme Add sEH Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Fluorescent Substrate Solution Add_Substrate Add Substrate (Start Reaction) Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate Pre-incubate Add_Enzyme->Incubate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate Percent Inhibition Calc_Rate->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Propyl-m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

I. Pre-Disposal Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle propyl-m-tolylurea with care, assuming it may possess hazards similar to related urea compounds. Based on data for analogous substances like propylurea, potential hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : May cause skin irritation.[1]

  • Eye Irritation : May cause serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) is mandatory. At a minimum, this includes:

  • Chemical safety goggles

  • Nitrile gloves

  • A fully-buttoned lab coat

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Collection:

    • Collect all waste this compound, including contaminated materials (e.g., absorbent paper, gloves), in a designated and compatible waste container.

    • The container must be sealable and clearly labeled.

  • Labeling:

    • Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.

    • The label must clearly identify the contents as "this compound Waste" and include any known hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Keep the container away from incompatible materials, particularly strong oxidizing agents.[2]

  • Disposal Request:

    • Once the container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's guidelines.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Spill Decontamination:

    • In the event of a small spill, trained personnel should wear appropriate PPE.

    • Dampen the solid spill material with a suitable solvent like alcohol to prevent dust formation.

    • Carefully transfer the dampened material to the designated hazardous waste container.

    • Use absorbent paper dampened with the solvent to clean the affected area, and place the used paper in the waste container.

    • Wash the contaminated surface with a strong soap and water solution.

Important Note: Do not dispose of this compound down the drain or in regular trash.

III. Quantitative Data for Related Compounds

The following table summarizes key data for compounds structurally related to this compound. This information is provided for context, as specific data for this compound is not available.

PropertyPhenylureaMethyluream-TolylureaPropylurea
CAS Number 64-10-8598-50-563-99-0627-06-5
Molecular Formula C₇H₈N₂OC₂H₆N₂OC₈H₁₀N₂OC₄H₁₀N₂O
Molecular Weight 136.15 g/mol 74.08 g/mol 150.18 g/mol 102.14 g/mol
Melting Point 143 - 149 °C98 - 102 °C404.71 K (131.56 °C)No data available
Boiling Point 238 °CNo data available590.67 K (317.52 °C) (Joback Calculated)No data available
LogP (octanol/water) No data availableNo data available1.486 (Crippen Calculated)0.1 (XLogP3)

Data sourced from Fisher Scientific[3][4], Cheméo[5], and PubChem[1].

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated collect_waste 1. Collect Waste in Designated Container start->collect_waste is_spill Is it a spill? collect_waste->is_spill handle_spill Follow Spill Decontamination Protocol is_spill->handle_spill Yes label_container 2. Label Container as 'Hazardous Waste' is_spill->label_container No handle_spill->label_container store_container 3. Store in Designated Waste Accumulation Area label_container->store_container is_full Container Full or No Longer in Use? store_container->is_full is_full->store_container No submit_request 4. Submit Chemical Collection Request is_full->submit_request Yes disposal 5. Transfer to EHS for Proper Disposal submit_request->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.